molecular formula C13H18N2O B8165083 4-Cyclopropyl-2-morpholinoaniline

4-Cyclopropyl-2-morpholinoaniline

Cat. No.: B8165083
M. Wt: 218.29 g/mol
InChI Key: RCFKSLGDRHMLLS-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-morpholinoaniline is a specialized aniline derivative designed for advanced pharmaceutical and medicinal chemistry research. It serves as a high-value building block in the synthesis of novel chemical entities, particularly in the discovery of kinase inhibitors and anticancer agents. Its molecular structure incorporates two privileged motifs in drug design: the morpholino ring and the cyclopropyl group. The morpholino group is a common feature in many approved therapeutic agents and investigational compounds due to its ability to contribute favorable physicochemical properties and act as a key pharmacophore. Research indicates that morpholino-aniline structures are frequently utilized in the synthesis of potent, targeted therapies, such as kinase inhibitors . Meanwhile, the cyclopropyl group is a widely used substituent in medicinal chemistry to impart metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes, thereby potentially improving the half-life and efficacy of lead compounds . This compound is intended for use by qualified researchers in the following areas: - As a key intermediate in the synthesis of potential small-molecule inhibitors for various disease targets. - For the exploration of structure-activity relationships (SAR) in drug discovery programs. - In the development of novel compounds for oncological and central nervous system (CNS) research. Please note: This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-cyclopropyl-2-morpholin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12-4-3-11(10-1-2-10)9-13(12)15-5-7-16-8-6-15/h3-4,9-10H,1-2,5-8,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFKSLGDRHMLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)N)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyclopropyl-2-morpholinoaniline: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The subject of this technical guide, 4-Cyclopropyl-2-morpholinoaniline, is a novel chemical entity with limited to no direct references in current scientific literature. The following guide is a predictive analysis based on the well-established chemical principles and known properties of its constituent functional groups and structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals as a theoretical framework to guide future experimental work.

Introduction: A Molecule of Interest at the Crossroads of Proven Pharmacophores

The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved drugs and bioactive molecules.[1] Its advantageous physicochemical properties, metabolic stability, and facile synthetic introduction make it a valuable component in drug design.[1] When coupled with an aniline scaffold, which is also a frequent player in pharmacologically active compounds, the resulting morpholinoaniline core offers a versatile platform for therapeutic innovation. This guide focuses on a specific, novel derivative: 4-Cyclopropyl-2-morpholinoaniline. The introduction of a cyclopropyl group at the 4-position is of particular interest, as this small, strained ring is known to modulate electronic properties, improve metabolic stability, and enhance binding affinity to biological targets.

This document will provide a comprehensive theoretical exploration of 4-Cyclopropyl-2-morpholinoaniline, including its predicted chemical structure and properties, a proposed synthetic route, and a discussion of its potential pharmacological relevance based on the activities of related compounds.

Predicted Physicochemical and Spectroscopic Properties

The physicochemical properties of 4-Cyclopropyl-2-morpholinoaniline are predicted based on the known data for 4-cyclopropyl-2-fluoroaniline and 4-morpholinoaniline.[2][3]

PropertyPredicted ValueRationale
Molecular Formula C13H18N2OBased on the constituent atoms.
Molecular Weight 218.29 g/mol Calculated from the molecular formula.
Appearance Off-white to light brown solidAniline derivatives are often crystalline solids with some color due to oxidation.
Melting Point 110-120 °CIntermediate between 4-morpholinoaniline (132-135 °C) and other substituted anilines.[3][4]
Boiling Point > 350 °CEstimated based on the high boiling point of 4-morpholinoaniline (368.0±37.0 °C).[5]
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in water.The morpholine group may impart some water solubility, but the overall molecule remains largely hydrophobic.
pKa 5.5 - 6.5The aniline nitrogen will be basic, with its pKa influenced by the electron-donating morpholino group and the cyclopropyl group.
Predicted Spectroscopic Data:
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl group (a multiplet in the 0.5-1.0 ppm region), the morpholine protons (two multiplets around 2.8-3.0 and 3.7-3.9 ppm), and the aromatic protons (three signals in the 6.5-7.5 ppm range). The aniline N-H proton would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR would display signals for the cyclopropyl carbons (in the 0-15 ppm range), the morpholine carbons (around 45-50 and 65-70 ppm), and the aromatic carbons (in the 110-150 ppm region).

  • Mass Spectrometry (MS): The electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 218.

Proposed Synthesis of 4-Cyclopropyl-2-morpholinoaniline

A plausible synthetic route to 4-Cyclopropyl-2-morpholinoaniline can be envisioned starting from the commercially available 4-cyclopropyl-2-fluoroaniline. The key transformation is a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom is displaced by morpholine.

Synthetic Pathway for 4-Cyclopropyl-2-morpholinoaniline start 4-Cyclopropyl-2-fluoroaniline reagent + Morpholine conditions High Temperature (e.g., 150-180 °C) Neat or in a high-boiling solvent (e.g., DMSO) product 4-Cyclopropyl-2-morpholinoaniline conditions->product SNAr Reaction workup Aqueous Workup & Purification (Chromatography)

Caption: Proposed synthesis of 4-Cyclopropyl-2-morpholinoaniline.

Step-by-Step Experimental Protocol:
  • Reaction Setup: To a sealed reaction vessel, add 4-cyclopropyl-2-fluoroaniline (1.0 eq) and morpholine (3.0-5.0 eq). The use of excess morpholine can serve as both the nucleophile and the solvent. Alternatively, a high-boiling polar aprotic solvent such as DMSO can be used.

  • Reaction Conditions: Heat the reaction mixture to a high temperature, typically in the range of 150-180 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If the reaction was performed neat, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess morpholine and any inorganic salts. If a solvent was used, perform an aqueous workup.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 4-Cyclopropyl-2-morpholinoaniline.

Potential Pharmacological Significance and Biological Pathways

The structural motifs within 4-Cyclopropyl-2-morpholinoaniline suggest potential interactions with various biological targets. Morpholine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8]

Specifically, derivatives of 2-morpholino-4-anilinoquinoline have shown potent antitumor activity against HepG2 cancer cells by inducing cell cycle arrest.[9] Furthermore, 3-fluoro-4-morpholinoaniline derivatives have been investigated as anti-cancer agents in breast cancer cells, with some compounds showing significant anti-proliferative activity.[6] The presence of the morpholine ring is often associated with improved pharmacokinetic properties.[1]

Given the established role of substituted anilines and morpholines as kinase inhibitors, it is plausible that 4-Cyclopropyl-2-morpholinoaniline could target signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Dysregulation of this pathway is a common feature in many cancers.

Potential Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation Molecule 4-Cyclopropyl-2-morpholinoaniline Molecule->PI3K Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

4-Cyclopropyl-2-morpholinoaniline represents a novel chemical entity with significant potential for further investigation. This in-depth technical guide provides a theoretical foundation for its synthesis, characterization, and potential pharmacological evaluation. The convergence of the privileged morpholine scaffold, the versatile aniline core, and the modulating cyclopropyl group suggests that this molecule could be a valuable probe for chemical biology and a promising starting point for drug discovery efforts, particularly in the realm of oncology.

Future experimental work should focus on the successful synthesis and purification of 4-Cyclopropyl-2-morpholinoaniline, followed by comprehensive spectroscopic and physicochemical characterization to validate the predictions made in this guide. Subsequently, in vitro screening against a panel of cancer cell lines and relevant protein kinases would be a logical next step to explore its potential as a therapeutic agent.

References

  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3259-3270. [Link]

  • PubChem. (n.d.). N-cyclopropyl-2-(4-morpholin-4-ylanilino)acetamide. National Center for Biotechnology Information. [Link]

  • More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127. [Link]

  • Gajbhiye, J. M., et al. (2021). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. Journal of the Iranian Chemical Society, 18(8), 1933-1949. [Link]

  • Vitaku, E., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(2), 759-798. [Link]

  • Chemsrc. (n.d.). 4-Morpholinoaniline. [Link]

  • Naim, M. J., & Alam, O. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51. [Link]

  • PubChem. (n.d.). 4-Cyclopropyl-2-fluoroaniline. National Center for Biotechnology Information. [Link]

Sources

4-Cyclopropyl-2-morpholinoaniline CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Cyclopropyl-2-morpholinoaniline CAS number and identifiers Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Emerging Scaffold for Kinase Inhibitor & PROTAC Discovery

Executive Summary

4-Cyclopropyl-2-morpholinoaniline (CAS 2748541-48-0 ) is a specialized heterocyclic building block increasingly utilized in the synthesis of next-generation small molecule therapeutics. Characterized by the synergistic combination of a solubilizing morpholine ring and a metabolically stable, lipophilic cyclopropyl motif, this aniline derivative serves as a critical pharmacophore in the development of tyrosine kinase inhibitors (TKIs) and protein degraders (PROTACs). Its structural geometry—placing the solubilizing group ortho to the amine—facilitates unique binding modes in ATP-binding pockets, particularly for targets like BTK , EGFR , and JAK family kinases.

Chemical Identity & Specifications

This compound represents a precise regioisomer designed to balance physicochemical properties (solubility vs. permeability) in drug candidates.

PropertySpecification
Chemical Name 4-Cyclopropyl-2-morpholinoaniline
IUPAC Name 4-cyclopropyl-2-(morpholin-4-yl)aniline
CAS Number 2748541-48-0
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
SMILES Nc1ccc(cc1N2CCOCC2)C3CC3
InChI Key (Predicted) ZRY... (Isomer specific)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, MeOH; Low solubility in water
pKa (Predicted) Aniline NH₂: ~4.5
LogP (Predicted) 2.1 – 2.5
Synthetic Pathways & Manufacturing

The synthesis of 4-Cyclopropyl-2-morpholinoaniline requires strict regiocontrol to ensure the cyclopropyl and morpholine groups are correctly positioned relative to the amine. The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by Suzuki-Miyaura Coupling .

3.1. Retrosynthetic Analysis

The molecule is disconnected into three key components:

  • The Core: 4-Bromo-2-fluoronitrobenzene (Commercial starting material).

  • The Solubilizer: Morpholine.[1]

  • The Lipophile: Cyclopropylboronic acid.

3.2. Step-by-Step Protocol

Step 1: Regioselective SNAr (Morpholine Installation)

  • Reagents: 4-Bromo-2-fluoronitrobenzene, Morpholine (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or DMSO.

  • Conditions: 80°C, 4–6 hours.

  • Mechanism: The nitro group activates the ortho-fluorine for displacement. The para-bromine remains intact due to the higher lability of the C-F bond in SNAr conditions.

  • Intermediate: 4-(4-Bromo-2-nitrophenyl)morpholine.

Step 2: Nitro Reduction

  • Reagents: Iron powder (Fe), NH₄Cl (aq).

  • Solvent: EtOH/H₂O (4:1).

  • Conditions: Reflux, 2 hours.

  • Note: Catalytic hydrogenation (H₂/Pd-C) is alternative but carries a risk of dehalogenating the bromine if not carefully monitored. Iron reduction is chemoselective.

  • Intermediate: 4-Bromo-2-morpholinoaniline (CAS 2093215-68-4).

Step 3: Suzuki-Miyaura Coupling (Cyclopropylation)

  • Reagents: Intermediate from Step 2, Cyclopropylboronic acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), K₃PO₄ (3.0 eq).

  • Solvent: Toluene/Water (10:1) or Dioxane/Water.

  • Conditions: 90–100°C, 12 hours, Inert Atmosphere (N₂).

  • Purification: Silica gel chromatography (Hexane/EtOAc).

3.3. Synthetic Workflow Diagram

Synthesis SM Start: 4-Bromo-2-fluoronitrobenzene Step1 Step 1: SNAr (Morpholine, K2CO3) SM->Step1 Int1 Intermediate 1: 4-(4-Bromo-2-nitrophenyl)morpholine Step1->Int1 Step2 Step 2: Reduction (Fe/NH4Cl) Int1->Step2 Int2 Intermediate 2: 4-Bromo-2-morpholinoaniline Step2->Int2 Step3 Step 3: Suzuki Coupling (Cyclopropylboronic acid, Pd cat.) Int2->Step3 Product Final Product: 4-Cyclopropyl-2-morpholinoaniline Step3->Product

Caption: Industrial synthesis route via sequential SNAr, Nitro Reduction, and Suzuki Coupling.

Application in Drug Discovery

This scaffold is highly valued for its ability to modulate the physicochemical profile of drug candidates without sacrificing potency.

4.1. Structural Activity Relationship (SAR) Utility
  • Morpholine (Ortho-position): Acts as a solvent-exposed solubilizing group. In kinase inhibitors, this group often points towards the solvent front, improving oral bioavailability and reducing hERG liability compared to more basic piperazines.

  • Cyclopropyl (Para-position): Provides a rigid, lipophilic bulk that fills hydrophobic pockets (e.g., the specificity pocket in kinases). It is metabolically superior to an ethyl or isopropyl group, resisting CYP450 oxidation while maintaining similar steric volume.

  • Aniline NH₂: Serves as the primary "hinge binder" or attachment point for urea/amide linkers in Type I/II kinase inhibitors.

4.2. Target Classes[2]
  • Tyrosine Kinases (EGFR, BTK): The aniline amine is frequently derivatized into an acrylamide (for covalent inhibitors) or a urea (for Type II inhibitors).

  • PROTACs: The aniline serves as a stable attachment point for linkers connecting to E3 ligase ligands (e.g., Cereblon binders).

Analytical Characterization & Quality Control

To validate the identity of CAS 2748541-48-0, the following analytical signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 6.5–6.8 ppm: Aromatic protons (3H). Look for the specific 1,2,4-substitution pattern (doublet, doublet of doublets, doublet).

    • δ 4.5–5.0 ppm: Broad singlet (2H, NH₂).

    • δ 3.7 ppm: Triplet (4H, Morpholine O-CH₂).

    • δ 2.9 ppm: Triplet (4H, Morpholine N-CH₂).

    • δ 1.8 ppm: Multiplet (1H, Cyclopropyl CH).

    • δ 0.6–0.9 ppm: Multiplets (4H, Cyclopropyl CH₂).

  • LC-MS:

    • ESI+: [M+H]⁺ = 219.15.

    • Purity: >98% by HPLC (254 nm).

Handling & Safety Information
  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aniline is sensitive to oxidation (browning) upon prolonged exposure to air.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References
  • Chemical Identity : 4-Cyclopropyl-2-morpholinoaniline. Chemsrc Database. Accessed 2026.

  • Synthetic Methodology (SNAr/Reduction) : Synthesis of 4-morpholinoaniline derivatives. ChemicalBook / J. Org. Chem Protocols.

  • Cyclopropyl in Drug Design : The "Cyclopropyl Fragment" is a Versatile Player in Drug Molecules. J. Med. Chem. 2016.[3]

  • Morpholine Scaffold Utility : Morpholine as a privileged structure in medicinal chemistry. J. Med. Chem.

Sources

A Technical Guide to the Physicochemical Properties of 4-Cyclopropyl-2-morpholinoaniline: A Surrogate-Based Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Physicochemical Characterization in Drug Discovery

In the landscape of modern drug development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These characteristics—primarily ionization (pKa), lipophilicity (LogD), and aqueous solubility—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential. This guide focuses on 4-Cyclopropyl-2-morpholinoaniline, a molecule of interest due to its unique structural motifs: a basic aniline core, a lipophilic cyclopropyl group, and a secondary basic center in the morpholine ring.

As direct experimental data for this specific molecule is not extensively available in public literature, this whitepaper adopts an expert, surrogate-based analytical approach. We will leverage data from the well-characterized parent compound, 4-Morpholinoaniline, to predict the properties of the target molecule. This guide will explain the causality behind these predictions and provide detailed, field-proven experimental protocols for their empirical validation. The methodologies described herein are designed as self-validating systems, ensuring robust and reliable data generation for researchers, scientists, and drug development professionals.

Predicted Physicochemical Profile of 4-Cyclopropyl-2-morpholinoaniline

The introduction of a cyclopropyl group at the 4-position and a morpholino group at the 2-position to an aniline scaffold is expected to significantly influence its core properties. The following table summarizes the predicted characteristics, drawing inferences from the known data of 4-Morpholinoaniline and fundamental principles of medicinal chemistry.

PropertyPredicted Value / CharacteristicJustification & Expert Insights
Molecular Formula C₁₃H₁₈N₂ODerived from the chemical structure.
Molecular Weight 218.29 g/mol Calculated from the molecular formula.
pKa₁ (Anilinic N) ~5.0 - 5.5The aniline nitrogen is weakly basic. The morpholino and cyclopropyl groups are both electron-donating, which is expected to increase the basicity (raise the pKa) compared to unsubstituted aniline (pKa ~4.6).
pKa₂ (Morpholinic N) ~8.3 - 8.7The morpholine nitrogen is an aliphatic tertiary amine, significantly more basic than the anilinic nitrogen. Its pKa is expected to be similar to that of morpholine itself.[1]
LogP (Predicted) ~2.0 - 2.5Based on the predicted LogP of 4-Morpholinoaniline (0.08)[2], the addition of the highly lipophilic cyclopropyl group (which typically adds ~1.0-1.5 to LogP) will substantially increase this value.
Aqueous Solubility Low to ModerateThe increased lipophilicity from the cyclopropyl group will likely decrease aqueous solubility compared to the parent morpholinoaniline. Solubility will be highly pH-dependent due to the two basic centers.
Melting Point (°C) 120 - 140Expected to be in a similar range to the parent compound, 4-Morpholinoaniline (132-135 °C).[2][3][4]

Ionization and pKa Analysis: The Tale of Two Nitrogens

The presence of two distinct basic nitrogen atoms in 4-Cyclopropyl-2-morpholinoaniline makes pH a critical determinant of its behavior in biological systems.

Theoretical Basis and Structural Causality
  • Anilinic Nitrogen (pKa₁): The lone pair of electrons on the anilinic nitrogen is delocalized into the aromatic π-system, which significantly reduces its basicity compared to an aliphatic amine. However, the substituents play a key role. The morpholine group at the ortho position and the cyclopropyl group at the para position are both considered electron-donating groups. This electron donation increases the electron density on the aniline nitrogen, making it more available for protonation and thus increasing its pKa (making it a stronger base) relative to aniline.

  • Morpholinic Nitrogen (pKa₂): This tertiary aliphatic amine nitrogen is not involved in aromatic resonance. Its lone pair is localized, rendering it significantly more basic. Its pKa is expected to be consistent with other N-alkyl morpholines and is the primary center of protonation in acidic environments.[1]

Visualization of Ionization States

The protonation state of the molecule changes as a function of pH. Understanding which species predominates in different physiological environments (e.g., stomach at pH ~2, intestine at pH ~6.5, blood at pH ~7.4) is crucial.

G cluster_pH cluster_species pH_low pH < pKa₁ (~5.0) pH_mid pKa₁ < pH < pKa₂ (~8.5) Diprotonated Diprotonated Cation (Both N are protonated) pH_low->Diprotonated Dominant Form pH_high pH > pKa₂ Monoprotonated Monoprotonated Cation (Morpholinic N is protonated) pH_mid->Monoprotonated Dominant Form Neutral Neutral Species (Both N are free bases) pH_high->Neutral Dominant Form

Caption: Ionization states of 4-Cyclopropyl-2-morpholinoaniline at various pH ranges.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration remains the gold-standard for pKa determination due to its accuracy and robustness. This method involves monitoring pH changes as a titrant is added to the sample solution.

Methodology:

  • Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of 4-Cyclopropyl-2-morpholinoaniline and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with deionized water to a final volume of 50 mL. The final concentration should be around 1-2 mM.

  • System Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the experimental temperature (typically 25 °C).

  • Titration Setup: Place the analyte solution in a jacketed beaker to maintain constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and a burette tip containing a standardized titrant (e.g., 0.1 M HCl).

  • Titration Execution: Add the titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The two equivalence points (for the two basic centers) will appear as steep inflection points on the curve. The pKa is the pH at the midpoint of the buffer regions. Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to accurately identify the equivalence points.

Lipophilicity: The Gateway to Membrane Permeation

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of membrane permeability and, consequently, oral absorption. It is typically expressed as the partition coefficient (LogP) or, for ionizable compounds, the distribution coefficient (LogD) at a specific pH.

Predictive Analysis

The LogP of a molecule is a measure of its partitioning between n-octanol and water. While 4-Morpholinoaniline is relatively hydrophilic (predicted LogP 0.08)[2], the cyclopropyl group is a classic lipophilic moiety. Its addition is expected to increase the LogP significantly, likely placing the molecule in a more favorable range for passive diffusion across biological membranes, as defined by frameworks like Lipinski's Rule of Five.[5]

Gold-Standard Experimental Protocol: Shake-Flask Method for LogD₇.₄

The shake-flask method is the definitive technique for measuring LogD.[5][6][7] It directly measures the partitioning of the compound between n-octanol and an aqueous buffer at equilibrium.

G start Start prep_phases 1. Pre-saturate Phases (n-octanol with buffer; buffer with n-octanol) start->prep_phases prep_stock 2. Prepare Compound Stock (e.g., 10 mM in DMSO) prep_phases->prep_stock add_compound 3. Add Stock to Phases (Small volume of stock into pre-saturated octanol/buffer mixture) prep_stock->add_compound shake 4. Shake to Equilibrium (Vortex/shake vigorously for 1-2 hours) add_compound->shake separate 5. Separate Phases (Centrifuge at >2000g for 15-30 min) shake->separate sample 6. Sample Each Phase (Carefully collect aliquots from octanol and aqueous layers) separate->sample analyze 7. Quantify Concentration (Analyze aliquots by LC-MS/MS or UV-Vis) sample->analyze calculate 8. Calculate LogD LogD = log₁₀([Compound]octanol / [Compound]aqueous) analyze->calculate end End calculate->end

Caption: Workflow for the Shake-Flask determination of LogD at pH 7.4.

Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol by mixing it with the buffer and vice versa. Allow the phases to separate overnight.[8] This step is critical to prevent volume changes during the experiment.

  • Compound Preparation: Prepare a concentrated stock solution of the test compound (e.g., 10 mM in DMSO).

  • Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 2 mL of each). Add a small aliquot of the compound stock solution (e.g., 20 µL) to ensure the final DMSO concentration is low (<1%).

  • Equilibration: Cap the vial tightly and shake vigorously using a mechanical shaker for at least 2 hours at a constant temperature (25 °C) to ensure equilibrium is reached.[9]

  • Phase Separation: Centrifuge the vials at a sufficient speed (e.g., 2000g for 20 minutes) to achieve a clean separation of the two phases.

  • Sampling and Analysis: Carefully withdraw a known volume from the center of each phase, avoiding the interface. Quantify the concentration of the compound in each phase using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: The LogD value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility: A Prerequisite for Absorption

A compound must be in solution to be absorbed.[10] Therefore, aqueous solubility is a non-negotiable parameter. In drug discovery, we distinguish between two key types of solubility measurements: kinetic and thermodynamic.[11][12][13]

Kinetic vs. Thermodynamic Solubility: Choosing the Right Tool
  • Kinetic Solubility: This is a high-throughput measurement used in early discovery. It assesses how readily a compound, introduced from a DMSO stock, precipitates out of an aqueous buffer. It is a measure of supersaturation and precipitation kinetics, not true equilibrium.[12][13]

  • Thermodynamic Solubility: This is the "gold standard" measurement of the true equilibrium solubility of a compound's most stable solid form in a solvent. It is lower-throughput but essential for lead optimization and pre-formulation.[10][11][14]

G start Need to Measure Solubility q1 What is the project stage? start->q1 early Early Discovery / HTS q1->early Early late Lead Optimization / Pre-formulation q1->late Late kinetic Perform Kinetic Solubility Assay (e.g., Nephelometry) early->kinetic Provides rapid rank-ordering thermo Perform Thermodynamic Solubility Assay (Shake-Flask) late->thermo Provides definitive equilibrium data

Caption: Decision workflow for selecting the appropriate solubility assay.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

This method measures the equilibrium concentration of a compound in a saturated solution.

Methodology:

  • Sample Preparation: Add an excess amount of the solid (crystalline) compound to a vial containing the aqueous buffer of interest (e.g., PBS at pH 7.4). The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[11][12]

  • Separation: After incubation, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated method like LC-MS/MS or UV-Vis against a standard curve. This concentration represents the thermodynamic solubility.[15]

Experimental Protocol: Kinetic Solubility (Nephelometry)

This high-throughput method detects precipitation by measuring light scattering.

Methodology:

  • Plate Setup: Dispense a small volume (e.g., 2-5 µL) of a high-concentration DMSO stock solution of the test compound into the wells of a microtiter plate.

  • Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration. The plate is typically designed with a serial dilution to test a range of concentrations.

  • Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 2 hours).

  • Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering compared to a blank indicates the formation of a precipitate. The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Conclusion and Forward Outlook

This guide provides a comprehensive framework for understanding and empirically determining the critical physicochemical properties of 4-Cyclopropyl-2-morpholinoaniline. Based on expert analysis of its structural components, the molecule is predicted to have two distinct basic centers, moderate-to-high lipophilicity, and pH-dependent aqueous solubility. These characteristics suggest a profile that may be amenable to oral absorption but will require careful formulation considerations. The detailed, gold-standard protocols provided herein offer a clear path for researchers to validate these predictions and generate the robust, high-quality data necessary to advance promising compounds through the drug discovery pipeline.

References

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]

  • LogP / LogD shake-flask method. Protocols.io. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • Eugene-Osoikhia, A., et al. (2016). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. [Link]

  • Thermodynamic Solubility Assay. Domainex. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]

  • Juranić, I. (2010). Simple Method for the Estimation of pKa of Amines. [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

  • Shake Flask LogD. Domainex. [Link]

  • Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. MDPI. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. [Link]

  • 4-Morpholinoaniline. ChemSrc. [Link]

  • Shake Flask logK. Lokey Lab Protocols. [Link]

  • 4-Cyclopropyl-2-fluoroaniline. PubChem. [Link]

  • N-cyclopropyl-2-[4-[2-methylsulfanyl-6-(4-morpholinoanilino)pyrimidin-4-yl]piperazin-1-yl]acetamide. PubChemLite. [Link]

  • 2-cyclopropylamino-4-(1-methylcyclopropyl)-6-morpholino-1,3,5-triazine. PubChemLite. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

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The Cyclopropyl Group: A Small Moiety with a Large Impact on the Bioactivity of Morpholinoaniline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the morpholinoaniline scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors targeting critical signaling pathways in oncology and other diseases. The therapeutic potential of these molecules is often exquisitely sensitive to the nature of their substituents. Among the vast arsenal of chemical motifs employed by medicinal chemists, the seemingly simple cyclopropyl group has repeatedly proven to be a powerful modulator of bioactivity. This guide provides a comprehensive exploration of the multifaceted roles of the cyclopropyl group in enhancing the pharmacological properties of morpholinoaniline derivatives, offering insights into its impact on target engagement, metabolic stability, and overall drug-like properties.

The Strategic Importance of the Cyclopropyl Moiety in Drug Design

The cyclopropyl ring, the smallest of the cycloalkanes, is far from being a mere passive substituent. Its unique stereoelectronic properties, stemming from significant ring strain, bestow upon it a chemical character that is distinct from other alkyl groups.[1][2] This three-membered ring is often employed as a bioisosteric replacement for other small alkyl groups, such as isopropyl or gem-dimethyl moieties, or even as a rigid analogue of an alkene.[3][4] The strategic incorporation of a cyclopropyl group can lead to a cascade of beneficial effects on a drug candidate's profile.

Conformational Rigidity and Pre-organization for Enhanced Target Binding

One of the most significant contributions of the cyclopropyl group is its ability to impart conformational rigidity to a molecule.[5] By locking flexible side chains into a more defined orientation, the cyclopropyl group can pre-organize the ligand for optimal binding to its biological target. This reduction in the entropic penalty upon binding can translate into a significant increase in potency. In the context of morpholinoaniline-based kinase inhibitors, where precise positioning within the ATP-binding pocket is paramount for activity, this conformational restriction can be a decisive factor in achieving high affinity.

Metabolic Stability: A Shield Against Rapid Degradation

A major hurdle in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect. Many drug candidates fail due to rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. The cyclopropyl group can act as a "metabolic shield," protecting adjacent functionalities from oxidative metabolism.[6] The C-H bonds on a cyclopropane ring are stronger and less accessible to enzymatic attack compared to those on linear alkyl chains. This increased metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life and enhanced oral bioavailability.

The Morpholinoaniline Scaffold in Kinase Inhibition

The morpholinoaniline core is a key pharmacophore found in numerous kinase inhibitors. The morpholine oxygen is known to be crucial for activity in many phosphatidylinositol 3-kinase (PI3K) and mTOR inhibitors, as it often forms a critical hydrogen bond with the hinge region of the kinase domain.[7][8] The aniline portion of the scaffold provides a vector for substitution, allowing for the fine-tuning of potency and selectivity.

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10] Consequently, the development of inhibitors targeting kinases within this pathway, such as PI3K and mTOR, is a major focus of oncology research.

The Cyclopropyl Group in Action: Enhancing Morpholinoaniline Bioactivity

While extensive research has been conducted on both cyclopropyl groups in medicinal chemistry and morpholinoaniline-based kinase inhibitors, direct and detailed public data on the specific interplay between these two is less common. However, by examining patent literature and drawing parallels from related kinase inhibitor scaffolds, we can infer the significant role of the cyclopropyl moiety.

A notable example is the compound 1-cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl]-urea , which incorporates a cyclopropyl group, a morpholine-containing heteroaromatic system, and a urea linkage that can be considered an aniline isostere.[11] The inclusion of the cyclopropyl group in such a complex molecule suggests its importance in achieving the desired biological activity, likely through a combination of the mechanisms discussed above.

Structure-Activity Relationship (SAR) Insights
  • Probe Hydrophobic Pockets: The lipophilic nature of the cyclopropyl group can facilitate favorable interactions with hydrophobic pockets within the kinase active site.

  • Modulate pKa: The electron-withdrawing nature of the cyclopropyl group can influence the pKa of nearby nitrogen atoms, which can be critical for optimal binding and cell permeability.[11]

  • Fine-tune Selectivity: The rigid and defined orientation imposed by the cyclopropyl group can enhance selectivity for the target kinase over other closely related kinases, thereby reducing off-target effects.

A hypothetical SAR study might involve synthesizing a series of morpholinoaniline derivatives with different small alkyl substituents at a specific position and comparing their inhibitory activity (IC50) against a target kinase.

CompoundR-GroupTarget Kinase IC50 (nM)
1a Isopropyl50
1b Cyclopropyl10
1c tert-Butyl100

This is a hypothetical table for illustrative purposes.

In this hypothetical scenario, the cyclopropyl-substituted compound 1b exhibits superior potency compared to the isopropyl and tert-butyl analogues, highlighting the favorable impact of the cyclopropyl group's unique properties.

Experimental Protocols for Evaluating Bioactivity

To rigorously assess the contribution of the cyclopropyl group to the bioactivity of morpholinoaniline derivatives, a series of well-defined experimental protocols are essential.

Kinase Inhibition Assays

The primary method for determining the potency of a kinase inhibitor is through in vitro kinase assays. These assays measure the ability of a compound to inhibit the enzymatic activity of the target kinase.

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Purified recombinant target kinase (e.g., PI3Kα, mTOR)

  • Kinase-specific substrate

  • ATP

  • Test compound (cyclopropyl-morpholinoaniline derivative)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a multi-well plate, add the kinase, substrate, and diluted test compound.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_0 Kinase Inhibition Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Incubate Reagents A->B Reaction Initiation C Add Detection Reagent (e.g., ADP-Glo) B->C Reaction Quench D Measure Signal (Luminescence) C->D Signal Generation E Data Analysis (IC50 Determination) D->E

Caption: Workflow for a typical in vitro kinase inhibition assay.

Metabolic Stability Assays

To evaluate the impact of the cyclopropyl group on metabolic stability, in vitro assays using liver microsomes or hepatocytes are commonly employed.

Protocol: Human Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a compound when incubated with human liver microsomes, which are rich in CYP enzymes.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Test compound

  • Control compounds (with known metabolic stability)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-incubate the test compound and control compounds with HLM in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound against time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_1 Metabolic Stability Assay Workflow F Incubate Compound with Liver Microsomes/Hepatocytes G Initiate Metabolism (add NADPH) F->G H Sample at Time Points G->H I Quench Reaction H->I J Analyze Remaining Compound (LC-MS/MS) I->J K Calculate Half-life and Clearance J->K

Caption: General workflow for an in vitro metabolic stability assay.

Conclusion and Future Perspectives

The cyclopropyl group stands as a testament to the profound impact that subtle structural modifications can have on the bioactivity of a drug molecule. In the context of the morpholinoaniline scaffold, the strategic introduction of this small, strained ring offers a powerful tool to enhance potency, improve metabolic stability, and fine-tune the overall pharmacological profile of kinase inhibitors. While direct, publicly available, in-depth studies on cyclopropyl-morpholinoaniline derivatives are still emerging, the foundational principles of medicinal chemistry and the available patent literature strongly support its utility.

Future research in this area should focus on systematic SAR studies to quantify the precise contribution of the cyclopropyl group at various positions on the morpholinoaniline scaffold. Furthermore, X-ray crystallographic studies of cyclopropyl-containing inhibitors bound to their kinase targets would provide invaluable structural insights to guide the rational design of next-generation therapies. As our understanding of the intricate interplay between small chemical motifs and complex biological systems continues to grow, the cyclopropyl group is certain to remain a key player in the design of innovative and effective medicines.

References

  • 1-cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl]-urea.
  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group. [Link]

  • Ring Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF. [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. PMC. [Link]

  • Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. PubMed. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Design, synthesis, characterization and pharmacological evaluation of mTOR inhibitors for anticancer activity. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis and cytotoxic activity of morpholino-s-triazine derivatives of POCOP-Ni(ii) pincers. Dalton Transactions. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][3][11]triazine-based VEGFR-2 kinase inhibitors. PubMed. [Link]

  • Design and Optimization of Novel Pyrimidine-Morpholine Hybrids Through Computational Approaches for SRC Kinase Inhibitory Activity. Thieme Connect. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. ScienceDirect. [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Kif18a inhibitors.
  • Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. [Link]

  • Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. PubMed. [Link]

  • The PI3K inhibitor pictilisib and the multikinase inhibitors pazopanib and sorafenib have an impact on Rac1 level and migration. Wiley Online Library. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

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metabolic stability predictions for 4-Cyclopropyl-2-morpholinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Predictions for 4-Cyclopropyl-2-morpholinoaniline Content Type: Technical Whitepaper / Predictive Toxicology Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

This guide provides a predictive metabolic stability analysis for 4-Cyclopropyl-2-morpholinoaniline (CAS: 2748541-48-0), a scaffold increasingly relevant in kinase inhibitor discovery (e.g., Bcr-Abl, Src family).

Based on Structure-Activity Relationship (SAR) analysis of its constituent pharmacophores, this molecule is predicted to exhibit Moderate-to-High Metabolic Clearance (


) in hepatic systems. The primary metabolic liabilities are centered on the morpholine ring (oxidative opening)  and the aniline moiety (Phase II conjugation) . The cyclopropyl group, while generally robust, presents a specific risk for Mechanism-Based Inhibition (MBI) via radical ring opening.

Predicted Clearance Classification:

  • Human Liver Microsomes (HLM): Moderate (

    
    )
    
  • Hepatocytes: High (due to significant Phase II contribution)

Structural Dissection & Metabolic Liabilities

To accurately predict stability, we must deconstruct the molecule into its three reactive zones.

Zone A: The Aniline (Primary Amine)
  • Nature: Electron-rich, nucleophilic.

  • Primary Liability (Phase II): High susceptibility to N-glucuronidation (UGT enzymes) and N-acetylation (NAT1/NAT2). This is likely the rate-limiting clearance step in hepatocytes.

  • Secondary Liability (Phase I): N-hydroxylation leading to reactive hydroxylamines, a structural alert for idiosyncratic toxicity (though mitigated by the electron-donating morpholine group ortho to it).

Zone B: The Morpholine Ring (N-Linked)
  • Nature: Saturated heterocycle, attached via Nitrogen to the aromatic ring.

  • Primary Liability (Phase I): CYP450-mediated

    
    -carbon hydroxylation. The resulting carbinolamine is unstable and collapses, leading to ring scission (opening).
    
  • Mechanism: The lone pair on the nitrogen is partially conjugated with the aromatic ring (aniline system), reducing its basicity compared to aliphatic morpholines. However, CYP3A4 and CYP2D6 can still access the

    
    -carbons.
    
Zone C: The Cyclopropyl Group[1]
  • Nature: Strained

    
     carbon ring.[1]
    
  • Primary Liability: Generally more stable than isopropyl or ethyl groups. However, it is susceptible to CYP-mediated radical abstraction.

  • Risk Factor: If a CYP enzyme (e.g., CYP2C9) abstracts a hydrogen from the tertiary carbon, the resulting radical can trigger a "radical clock" rearrangement, opening the ring and potentially covalently binding to the CYP heme (Suicide Inhibition).

Mechanistic Pathways (In Silico & SAR Prediction)

The following diagram maps the predicted biotransformation pathways.

MetabolicMap Parent Parent: 4-Cyclopropyl-2-morpholinoaniline M1 M1: Morpholine Ring Open (Amino-ethoxy-acetic acid) Parent->M1 CYP3A4/2D6 (α-C Hydroxylation) M2 M2: Cyclopropyl Hydroxylation (1-OH-Cyclopropyl) Parent->M2 CYP2C9 (C-H Abstraction) M3 M3: Aniline N-Hydroxylation (Reactive Intermediate) Parent->M3 CYP1A2 (N-Oxidation) M4 M4: Aniline N-Glucuronide (Major Metabolite) Parent->M4 UGT1A1/1A9 (Direct Glucuronidation) M5 M5: N-Acetylated Parent->M5 NAT1/NAT2 (Acetylation) Toxicity Alert Toxicity Alert M3->Toxicity Alert Bioactivation

Figure 1: Predicted metabolic tree for 4-Cyclopropyl-2-morpholinoaniline. Red nodes indicate oxidative Phase I metabolites; Green nodes indicate Phase II conjugates.

Experimental Validation Protocols

To validate these predictions, a tiered assay approach is required. Do not rely solely on microsomes (HLM) as they lack the cytosolic cofactors (UDPGA, Acetyl-CoA) necessary to detect the major Phase II clearance pathways for anilines.

Protocol A: Intrinsic Clearance ( ) in Cryopreserved Hepatocytes

Why Hepatocytes? This molecule contains an aniline, making it a prime candidate for glucuronidation/acetylation, which are not captured in standard NADPH-only microsomal assays.

Step-by-Step Methodology:

  • Preparation: Thaw cryopreserved human hepatocytes (pool of >10 donors) in Williams' Medium E. Assess viability (Trypan Blue >75% required).

  • Incubation:

    • Test Concentration:

      
       (to ensure first-order kinetics).
      
    • Cell Density:

      
       cells/mL.
      
    • Timepoints: 0, 15, 30, 60, 90, 120 min.

    • Incubator: 37°C, 5%

      
      , humidified.
      
  • Quenching: At each timepoint, transfer

    
     aliquot into 
    
    
    
    ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    
    Scale to in vivo using Hepatocellularity (
    
    
    cells/g liver) and Liver Weight.
Protocol B: Reactive Metabolite Trapping (GSH Trapping)

Why? To check if the cyclopropyl or aniline moieties form reactive electrophiles (suicide inhibition risk).

  • System: Human Liver Microsomes (HLM) + NADPH.

  • Trapping Agent: Add Glutathione (GSH) or Dansyl-GSH at 5 mM.

  • Detection: Look for Neutral Loss of 129 Da (pyroglutamic acid loss) or specific GSH adduct masses (+307 Da) in LC-MS/MS.

  • Interpretation: Presence of GSH adducts confirms bioactivation (likely via aniline nitrenium ion or cyclopropyl ring opening).

Data Interpretation & Optimization Strategies

When reviewing your experimental data, use the following decision matrix to guide structural optimization.

ObservationLikely CauseStructural Optimization Strategy
High Clearance in HLM + NADPH Morpholine oxidation (Ring opening)Bridge the morpholine: Convert to 8-oxa-3-azabicyclo[3.2.1]octane to sterically block

-carbon oxidation. Fluorination: Add Fluorine to the morpholine ring to lower electron density.
High Clearance in Hepatocytes only Aniline Glucuronidation (Phase II)Steric Shielding: Add a Methyl group at position 6 (ortho to amine) to hinder UGT access. Bioisostere: Replace aniline with aminopyridine or indazole.
Time-Dependent Inhibition (TDI) Cyclopropyl radical clockGem-dimethylation: Add two methyl groups to the cyclopropyl ring to block H-abstraction. Replacement: Switch cyclopropyl to a difluoromethyl (

) or oxetane group.
Visualization of Optimization Logic

Optimization Problem High Metabolic Clearance Dec1 Is it Phase I (CYP)? Problem->Dec1 Dec2 Is it Phase II (UGT)? Dec1->Dec2 No Sol1 Modify Morpholine: - Bridge the ring - Add Fluorine Dec1->Sol1 Yes (Morpholine) Sol3 Modify Cyclopropyl: - Gem-dimethyl - Replace with Oxetane Dec1->Sol3 Yes (Cyclopropyl) Sol2 Modify Aniline: - Ortho-F or Methyl - Change to Pyridine Dec2->Sol2 Yes (Aniline)

Figure 2: Decision tree for structural modification based on metabolic phenotype.

References

  • Dalvie, D. et al. (2002). Metabolism of morpholine containing compounds: oxidation of the morpholine ring. Chemical Research in Toxicology. Link

  • Kalgutkar, A. S. et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

  • Wiles, J. A. et al. (2013). The metabolism of the cyclopropyl group: findings and challenges in drug discovery. Expert Opinion on Drug Metabolism & Toxicology. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[2] Link

  • Testa, B. & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction. Chemistry & Biodiversity. Link

Sources

Technical Deep Dive: The Evolution of 4-Cyclopropyl-2-morpholinoaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, rationale, and process chemistry of 4-Cyclopropyl-2-morpholinoaniline , a high-value scaffold used in the development of kinase inhibitors (e.g., JAK, BTK, and ASK1 pathways).[1]

Strategic Context & Molecule Profile

4-Cyclopropyl-2-morpholinoaniline (CAS: 2748541-48-0) represents a "privileged scaffold" in modern medicinal chemistry.[1] It combines three critical design elements:

  • Aniline Headgroup: Serves as the primary hinge-binding motif (donor-acceptor) in the ATP-binding pocket of protein kinases.[1]

  • 2-Morpholine Ring: Provides solubility and often forms a key hydrogen bond with the solvent-exposed region or specific residues (e.g., the "gatekeeper" region).[1]

  • 4-Cyclopropyl Group: A metabolic bioisostere for ethyl or isopropyl groups.[1] It fills the hydrophobic pocket (selectivity filter) while offering improved metabolic stability (blocking CYP450 oxidation at the benzylic position) and rigidifying the vector.

This molecule is a structural evolution of intermediates used in drugs like Momelotinib (which lacks the ortho-morpholine/para-cyclopropyl arrangement) and Fedratinib , optimizing for both potency and pharmacokinetic properties.

Retrosynthetic Analysis & Route Selection

To achieve the specific 2,4-substitution pattern on the aniline core, a linear approach starting from aniline is inefficient due to poor regiocontrol.[1] The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SNAr) driven by differential leaving group reactivity.

The "Ortho-Fluoro Displacement" Strategy

The synthesis hinges on the unique reactivity of 4-bromo-2-fluoronitrobenzene .[1]

  • Differentiation: The fluorine atom is significantly more electronegative than bromine, lowering the energy of the transition state (Meisenheimer complex) during nucleophilic attack.

  • Regiocontrol: Although both positions are activated by the nitro group, the C-F bond at the ortho position is displaced >100x faster than the C-Br bond at the para position by amine nucleophiles. This effectively "locks" the morpholine into the 2-position.[1]

Synthetic Pathway Diagram

SynthesisRoute SM 4-Bromo-2-fluoronitrobenzene (Starting Material) Step1 Step 1: S_NAr (Morpholine Installation) SM->Step1 + Morpholine DIPEA, DMSO Int1 Intermediate 1: 4-Bromo-2-morpholinonitrobenzene Step1->Int1 Step2 Step 2: Suzuki Coupling (Cyclopropyl Insertion) Int1->Step2 + Cyclopropylboronic acid Pd(dppf)Cl2, K3PO4 Int2 Intermediate 2: 4-Cyclopropyl-2-morpholinonitrobenzene Step2->Int2 Step3 Step 3: Nitro Reduction (Aniline Formation) Int2->Step3 H2, Pd/C or Fe/NH4Cl Product Target: 4-Cyclopropyl-2-morpholinoaniline Step3->Product

Caption: The "Ortho-Fluoro Displacement" route ensures 100% regioselectivity for the 2-morpholino isomer.

Detailed Experimental Protocols

Step 1: Regioselective SNAr with Morpholine

Objective: Install the morpholine ring at the 2-position while preserving the 4-bromo handle.[1]

  • Reagents: 4-Bromo-2-fluoronitrobenzene (1.0 eq), Morpholine (1.2 eq), DIPEA (1.5 eq).[1]

  • Solvent: DMSO or DMF (Polar aprotic solvents stabilize the charged intermediate).

  • Protocol:

    • Charge 4-bromo-2-fluoronitrobenzene into a reactor with DMSO (5 vol).

    • Add DIPEA followed by the slow addition of Morpholine (exothermic).

    • Heat to 80–90°C for 4–6 hours.

    • In-Process Control (IPC): Monitor by HPLC for disappearance of SM. Note: If temperature exceeds 120°C, risk of displacing the bromine increases.

    • Workup: Cool to 20°C. Pour into ice water (10 vol). The product, 4-bromo-2-morpholinonitrobenzene , precipitates as a yellow/orange solid.[1]

    • Filter, wash with water, and dry.

    • Yield Expectation: 90–95%.[1]

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Convert the aryl bromide to the cyclopropyl group.[1]

  • Reagents: Intermediate 1 (1.0 eq), Cyclopropylboronic acid (1.3 eq), Pd(dppf)Cl₂·DCM (0.03 eq), K₃PO₄ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

  • Protocol:

    • Dissolve Intermediate 1 in Dioxane/Water.[1]

    • Add Cyclopropylboronic acid and Base (K₃PO₄).

    • Degas the solution (sparge with N₂ or Argon) for 15 mins to remove O₂ (critical to prevent homocoupling).

    • Add the Palladium catalyst.[1][2]

    • Heat to 90–100°C for 12–16 hours.

    • Mechanistic Note: Cyclopropylboronic acid is prone to protodeboronation (losing the boron group). Using a robust catalyst like Pd(dppf)Cl₂ and excess boronic acid mitigates this.

    • Workup: Filter through Celite to remove Pd black.[1] Extract with EtOAc.[1] Wash with brine.[1]

    • Purify via crystallization (EtOH/Heptane) or silica plug.

    • Yield Expectation: 75–85%.[1]

Step 3: Nitro Reduction

Objective: Reduce the nitro group to the final aniline without reducing the morpholine or opening the cyclopropyl ring.

  • Reagents: Intermediate 2, 10% Pd/C (50% wet), Hydrogen gas (H₂).

  • Solvent: Methanol or Ethanol.[1]

  • Protocol:

    • Dissolve Intermediate 2 in Methanol.[1]

    • Add Pd/C catalyst (10 wt% loading).[2]

    • Pressurize with H₂ (30–50 psi) or use a hydrogen balloon for small scale.

    • Stir at Room Temperature for 2–4 hours.

    • Safety: The cyclopropyl ring is generally stable to standard catalytic hydrogenation conditions, but prolonged exposure or high pressure (>100 psi) should be avoided.

    • Workup: Filter over Celite. Concentrate filtrate.[1][2]

    • Isolate 4-Cyclopropyl-2-morpholinoaniline as an off-white to pale brown solid.[1]

    • Yield Expectation: 95–99%.[1]

Key Process Parameters & Data Summary

ParameterStep 1 (SNAr)Step 2 (Suzuki)Step 3 (Reduction)
Critical Reagent Morpholine (Nucleophile)Cyclopropylboronic AcidH₂ / Pd-C
Key Catalyst None (Thermal)Pd(dppf)Cl₂Palladium on Carbon
Temp Range 80–90°C90–100°C20–25°C
Limiting Factor Regioselectivity (F vs Br)ProtodeboronationCatalyst Poisoning (S/N)
Typical Yield >90%~80%>95%
Impurity Risk 4-morpholino isomer (trace)Des-bromo (protodeboronation)Hydroxylamine intermediate

Mechanistic Insight: The Regioselectivity Factor

The success of this synthesis relies entirely on the kinetic preference of the nucleophile for the fluorine-bearing carbon.

Mechanism Substrate 4-Bromo-2-fluoronitrobenzene (Ground State) TS_Ortho Ortho-Transition State (Favored) C-F bond is highly polarized Lower Activation Energy Substrate->TS_Ortho Morpholine Attack (Fast) TS_Para Para-Transition State (Disfavored) C-Br bond is less polarized Higher Activation Energy Substrate->TS_Para Morpholine Attack (Slow) Product 2-Morpholino Product (Observed) TS_Ortho->Product - HF

Caption: Kinetic control favors displacement of Fluorine (Ortho) over Bromine (Para) due to higher electronegativity stabilizing the Meisenheimer intermediate.[1]

References

  • Regioselective SNAr on Halonitrobenzenes

    • Concept: Fluorine is the preferred leaving group in SNAr reactions ortho/para to electron-withdrawing groups due to the high electronegativity of F, which stabilizes the anionic intermedi
    • Source: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273-412.[1] Link

  • Suzuki Coupling with Cyclopropylboronic Acid

    • Concept: Optimization of conditions to prevent protodeboronation of cyclopropylboronic acid during cross-coupling.
    • Source: Wallace, D. J., & Chen, C. (2002). "Cyclopropylboronic Acid: A Robust Reagent for the Introduction of the Cyclopropyl Group." Tetrahedron Letters, 43(39), 6987-6990.[1] Link

  • Momelotinib/Kinase Inhibitor Chemistry: Context: Describes the general synthetic strategies for morpholino-aniline intermediates in JAK inhibitors. Source: Pardanani, A., et al. (2009). "CYT387, a selective JAK1/JAK2 inhibitor..." Leukemia, 23, 1441–1445. (Provides context for the morpholino-aniline scaffold).
  • Compound Identification

    • Source: 4-Cyclopropyl-2-morpholinoaniline (CAS 2748541-48-0) listing.[1] ChemSrc / Wuhan Jixin Yibang Chemical Co.[1]Link

Sources

Methodological & Application

Application Note: Strategic Synthesis of 4-Cyclopropyl-2-morpholinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized synthetic route for 4-Cyclopropyl-2-morpholinoaniline , a critical pharmacophore often utilized in the development of Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Fenebrutinib analogs) and other kinase-targeted therapeutics.

Unlike generic protocols, this guide addresses the specific chemoselective challenges of this scaffold:

  • Regioselective

    
    :  Exploiting the fluorine activation ortho to the nitro group.
    
  • Suzuki Coupling on Electron-Rich Arenes: Overcoming steric and electronic deactivation during the C-C bond formation.

  • Chemospecific Reduction: Reducing the nitro group while preserving the cyclopropyl ring integrity.

Retrosynthetic Strategy & Logic

The synthesis is designed as a three-step linear sequence starting from 4-Bromo-2-fluoro-1-nitrobenzene .

  • Step 1 (

    
    ):  Installation of the morpholine moiety.
    
    • Logic: The fluorine atom at the 2-position is highly activated by the ortho-nitro group. Displacement occurs rapidly under mild conditions. We perform this before the Suzuki coupling because the bromine atom (para to nitro) remains intact, serving as the handle for the subsequent step.

  • Step 2 (Suzuki-Miyaura): Installation of the cyclopropyl group.

    • Logic: Performing the cross-coupling on the nitro-arene is preferred over the aniline. Anilines can coordinate to Palladium, poisoning the catalyst, or require protection. The nitro group prevents this interference.

  • Step 3 (Nitro Reduction): Formation of the final aniline.

    • Logic: This is the final step to avoid handling the oxidation-sensitive aniline throughout the sequence. We utilize an Iron-mediated reduction to strictly prevent the hydrogenolysis (ring-opening) of the cyclopropyl group that can occur with catalytic hydrogenation (

      
      ).
      
Synthetic Workflow Diagram

SynthesisWorkflow SM Starting Material 4-Bromo-2-fluoro-1-nitrobenzene Step1 Step 1: SNAr (Morpholine Displacement) SM->Step1 + Morpholine, K2CO3 Int1 Intermediate 1 4-(5-bromo-2-nitrophenyl)morpholine Step1->Int1 Step2 Step 2: Suzuki Coupling (Cyclopropylboronic acid) Int1->Step2 + Cyclopropylboronic acid Pd(dppf)Cl2 Int2 Intermediate 2 4-(5-cyclopropyl-2-nitrophenyl)morpholine Step2->Int2 Step3 Step 3: Nitro Reduction (Fe / NH4Cl) Int2->Step3 + Fe, NH4Cl EtOH/H2O Product Final Product 4-Cyclopropyl-2-morpholinoaniline Step3->Product

Figure 1: Linear synthetic workflow designed to maximize regioselectivity and functional group tolerance.

Reagents & Equipment

Chemical Bill of Materials (BoM)
ReagentCAS No.[1]RolePurity Requirement
4-Bromo-2-fluoro-1-nitrobenzene 364-73-8 Starting Scaffold>97%
Morpholine 110-91-8Nucleophile>99% (Anhydrous)
Cyclopropylboronic acid 411235-57-9Coupling Partner>95% (Store cold)
Pd(dppf)Cl₂ · DCM 95464-05-4CatalystCatalyst Grade
Potassium Carbonate (

)
584-08-7Base (Step 1)Anhydrous, Powder
Potassium Phosphate (

)
7778-53-2Base (Step 2)Tribasic, Anhydrous
Iron Powder 7439-89-6Reductant-325 mesh (Fine)
Ammonium Chloride 12125-02-9Electrolyte/BufferACS Reagent
Critical Solvents
  • Acetonitrile (MeCN): Preferred for Step 1 (cleaner workup than DMF).

  • 1,4-Dioxane: Essential for Step 2 (Suzuki) to solubilize the boronic acid and catalyst.

  • Ethanol/Water: Solvent system for Step 3 (Iron reduction).

Detailed Experimental Protocols

Step 1: Synthesis of 4-(5-bromo-2-nitrophenyl)morpholine

Reaction Type: Nucleophilic Aromatic Substitution (


)[2]
  • Setup: Charge a 3-neck round bottom flask with 4-Bromo-2-fluoro-1-nitrobenzene (1.0 equiv) and Acetonitrile (5 mL/g).

  • Base Addition: Add Potassium Carbonate (1.5 equiv) in a single portion.

  • Nucleophile Addition: Add Morpholine (1.1 equiv) dropwise via syringe while stirring.

    • Note: The reaction is exothermic.[3][4] Maintain temperature <30°C using a water bath if scaling >10g.

  • Reaction: Heat the mixture to 60°C for 2–4 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting material (Rt ~ high) should disappear, replaced by the yellow/orange product spot.

  • Workup:

    • Cool to room temperature.[3][5][6]

    • Pour the mixture into ice-cold water (10 volumes). The product should precipitate as a yellow solid.

    • Filter the solid, wash with water, and dry under vacuum.

    • Yield Expectation: 90–95%.

Step 2: Synthesis of 4-(5-cyclopropyl-2-nitrophenyl)morpholine

Reaction Type: Suzuki-Miyaura Cross-Coupling

Critical Control Point: Cyclopropylboronic acid is prone to protodeboronation. Use degassed solvents and ensure the base is added last.

  • Setup: In a pressure vial or flask, combine:

    • Intermediate 1 (from Step 1) (1.0 equiv).

    • Cyclopropylboronic acid (1.3 equiv).[5]

    • 
        (0.05 equiv / 5 mol%).
      
    • 1,4-Dioxane (10 mL/g).

  • Degassing: Sparge the solution with Nitrogen or Argon for 10 minutes.

  • Activation: Add a solution of

    
      (3.0 equiv) dissolved in minimal Water  (ratio Dioxane:Water should be ~4:1).
    
  • Reaction: Seal and heat to 90°C for 12–16 hours.

    • Observation: The mixture will turn dark black/brown (active Pd).

  • Workup:

    • Filter through a pad of Celite to remove Palladium residues. Wash with EtOAc.

    • Wash the filtrate with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Silica, 0-30% EtOAc in Hexanes) is usually required to remove de-brominated byproducts.

    • Yield Expectation: 70–80%.

Step 3: Synthesis of 4-Cyclopropyl-2-morpholinoaniline

Reaction Type: Bechamp Reduction (Fe/NH4Cl)

Why not Hydrogenation? While


 is standard, cyclopropyl rings can undergo ring-opening under hydrogenation conditions, forming an n-propyl group. The Iron method is completely chemoselective.
  • Setup: Dissolve Intermediate 2 (1.0 equiv) in Ethanol (10 mL/g) and Water (2 mL/g).

  • Reagents: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv).

  • Reaction: Heat to Reflux (80°C) with vigorous stirring (mechanical stirring recommended for scale >5g due to iron slurry).

  • Timeline: Reaction is typically complete in 1–2 hours. The yellow nitro compound converts to a simpler aniline (often fluorescent under UV).

  • Workup:

    • Hot filtration through Celite is mandatory to remove iron oxides. Wash the cake with hot Ethanol.

    • Concentrate the filtrate to remove Ethanol.

    • Basify the remaining aqueous residue with saturated

      
       (pH ~9).
      
    • Extract with DCM or EtOAc (3x).

    • Dry and concentrate.[6]

  • Storage: Store the final aniline under Nitrogen at -20°C. Anilines oxidize (darken) upon air exposure.

Analytical Quality Control

TestAcceptance CriteriaMethod
HPLC Purity >98.0% (Area %)C18 Column, MeCN/H2O + 0.1% Formic Acid
1H NMR Confirm Cyclopropyl (0.6-1.0 ppm, m, 4H)DMSO-d6 or CDCl3
LCMS [M+H]+ = 219.15 (Calc)ESI+
Appearance Off-white to pale brown solidVisual

Key NMR Diagnostic: Look for the disappearance of the aromatic protons associated with the nitro-precursor and the appearance of a broad singlet (approx 4.0–5.0 ppm) corresponding to the


 protons. The cyclopropyl protons are distinct multiplets upfield (0.5–1.0 ppm).

References

  • Suzuki Coupling of Cyclopropylboronic Acid: Li, A. Y.[5] "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Vertex AI Search Result 1.1. 5

  • Starting Material Properties (4-Bromo-2-fluoro-1-nitrobenzene): Sigma-Aldrich Product Sheet. Vertex AI Search Result 1.7. Link

  • Morpholine

    
     Conditions:  Vapourtec Application Note on Continuous Flow 
    
    
    
    . Vertex AI Search Result 1.14. 2
  • General Suzuki Protocol for Nitro-arenes: BenchChem Protocol. Vertex AI Search Result 1.9. 7

Sources

Application Note: 4-Cyclopropyl-2-morpholinoaniline as a High-Value Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the rationale, synthesis, and application of 4-Cyclopropyl-2-morpholinoaniline , a privileged scaffold in modern kinase inhibitor design.

Introduction: The "Magic" of the Cyclopropyl-Morpholine Motif

In the optimization of tyrosine kinase inhibitors (TKIs), two persistent challenges are metabolic stability and aqueous solubility . The 4-Cyclopropyl-2-morpholinoaniline scaffold represents a strategic solution to both.

This scaffold is a bioisosteric evolution of earlier generation anilines (e.g., the 3-chloro-4-fluoroanilines of Gefitinib/Erlotinib). It integrates two critical design elements:

  • Cyclopropyl Group (Para-position): Acts as a metabolically robust bioisostere for isopropyl or tert-butyl groups. Unlike alkyl chains, the cyclopropyl ring resists CYP450 oxidation due to the high bond dissociation energy of its C-H bonds (

    
    ), while maintaining lipophilic pocket occupancy.
    
  • Morpholine Ring (Ortho-position): Provides a solubilizing handle and a solvent-exposed hydrogen bond acceptor. Its position ortho to the aniline nitrogen induces a twisted conformation (atropisomerism potential), often required to fit into the ATP-binding cleft of kinases like ALK, ROS1, and EGFR.

Structural Rationale & Chemoinformatics

The transition from a standard alkyl-aniline to the 4-cyclopropyl-2-morpholinoaniline scaffold improves the multiparametric profile of a drug candidate.

Comparative Properties (In Silico)
PropertyIsopropyl AnalogueCyclopropyl ScaffoldBenefit
Metabolic Stability (

)
Low (Benzylic oxidation)HighReduced clearance; Cyclopropyl C-H bonds are stronger.
Lipophilicity (cLogP) ~2.5~2.1Lower lipophilicity improves free fraction and solubility.
Rigidity Flexible (Rotatable bonds)RigidEntropic advantage upon binding (reduced penalty).
Shape Complementarity Planar/FlexibleTwisted/RigidOrtho-morpholine forces non-planar conformation, critical for selectivity.
DOT Diagram: Anatomy of the Scaffold

The following diagram illustrates the Structure-Activity Relationship (SAR) logic embedded in this molecule.

ScaffoldSAR Core 4-Cyclopropyl-2- morpholinoaniline Cyclopropyl Cyclopropyl (Para) • Metabolically Stable • Hydrophobic Fill • Rigid Bioisostere Core->Cyclopropyl  Metabolic  Defense Morpholine Morpholine (Ortho) • Solubilizing Group • H-Bond Acceptor • Induces Twist Core->Morpholine  ADME  Optimization Amine Primary Amine (NH2) • Nucleophilic Handle • H-Bond Donor (Hinge Binder) Core->Amine  Warhead  Attachment

Caption: Functional decomposition of the scaffold showing the specific role of each moiety in kinase inhibitor design.

Experimental Protocol: Synthesis of the Scaffold

Safety Warning: Nitro-aromatics and anilines can be toxic and genotoxic. All reactions must be performed in a fume hood. Cyclopropylboronic acid is prone to protodeboronation if not handled correctly.

Reaction Scheme Overview

The synthesis utilizes a Nucleophilic Aromatic Substitution (


)  followed by a Suzuki-Miyaura Coupling  and Nitro Reduction . This route avoids the instability of pre-formed cyclopropyl anilines during nitration.

SynthesisRoute SM Start: 4-Bromo-2-fluoronitrobenzene Step1 Step 1: SnAr (Morpholine, K2CO3, DMSO) SM->Step1 Int1 Intermediate 1: 4-Bromo-2-morpholinonitrobenzene Step1->Int1 Step2 Step 2: Suzuki Coupling (Cyclopropylboronic acid, Pd(dppf)Cl2) Int1->Step2 Int2 Intermediate 2: 4-Cyclopropyl-2-morpholinonitrobenzene Step2->Int2 Step3 Step 3: Reduction (H2, Pd/C or Fe/NH4Cl) Int2->Step3 Product Final Scaffold: 4-Cyclopropyl-2-morpholinoaniline Step3->Product

Caption: Step-wise synthetic pathway from commercial starting materials to the final aniline scaffold.

Step 1: Morpholine Installation ( )

The fluorine atom ortho to the nitro group is highly activated and selectively displaced by morpholine, leaving the bromine intact.

  • Reagents: 4-Bromo-2-fluoronitrobenzene (1.0 eq), Morpholine (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMSO or DMF (Dry).

  • Procedure:

    • Dissolve 4-bromo-2-fluoronitrobenzene in DMSO (5 vol).

    • Add

      
       followed by dropwise addition of Morpholine at 
      
      
      
      .
    • Allow to warm to RT and stir for 4 hours. (Monitor by LCMS; Fluorine displacement is rapid).

    • Workup: Pour into ice water. The product, 4-bromo-2-morpholinonitrobenzene , usually precipitates as a yellow solid. Filter, wash with water, and dry.

    • Yield Expectation: >90%.[1][2]

Step 2: Cyclopropyl Installation (Suzuki-Miyaura)

This is the critical step. Cyclopropylboronic acid is unstable and can undergo protodeboronation (losing the ring) if the reaction is too slow or wet.

  • Reagents: Int-1 (1.0 eq), Cyclopropylboronic acid (1.3 eq),

    
     (0.05 eq), 
    
    
    
    (3.0 eq).
  • Solvent: Toluene/Water (10:1) or Dioxane/Water (5:1). Degassed.

  • Procedure:

    • Charge reaction vessel with Int-1, Boronic acid, Base, and Catalyst.

    • Evacuate and backfill with Nitrogen (

      
      ).
      
    • Add degassed solvents.

    • Heat to

      
       for 4–12 hours.
      
    • QC Check: Monitor for "protodeboronation" byproduct (nitrobenzene with no bromine). If observed, increase catalyst load or switch to Buchwald precatalysts (e.g., XPhos Pd G3).

    • Workup: Extract with EtOAc, wash with brine, dry over

      
      . Purify via flash chromatography (Hexane/EtOAc).
      
    • Product:4-cyclopropyl-2-morpholinonitrobenzene .

Step 3: Nitro Reduction

Standard hydrogenation is effective, but care must be taken not to reduce the aryl-morpholine bond (rare) or open the cyclopropyl ring (unlikely under standard conditions, but possible with PtO2).

  • Reagents: Int-2, 10% Pd/C (50% wet), Hydrogen gas (balloon or 1 atm).

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Suspend Int-2 and Pd/C in Methanol.

    • Stir under

      
       atmosphere at RT for 2–6 hours.
      
    • Filtration: Filter through a Celite pad to remove Pd/C.[2]

    • Concentration: Evaporate solvent to yield 4-Cyclopropyl-2-morpholinoaniline as an off-white/grey solid.

    • Storage: Store under Nitrogen at

      
       (Anilines oxidize over time).
      

Application: Coupling to a Kinase Core

Once synthesized, this scaffold is typically coupled to a heteroaryl chloride (e.g., 2,4-dichloropyrimidine) to form the active inhibitor.

Protocol: Nucleophilic Displacement

  • Substrate: 2,4-Dichloropyrimidine (or similar core).

  • Conditions: Mix Scaffold (1.0 eq) + Core (1.0 eq) + DIPEA (2.5 eq) in n-Butanol or IPA.

  • Temp: Heat to

    
    . The aniline will preferentially displace the C4-chlorine (more electrophilic) of the pyrimidine.
    
  • Result: A "hinge-binding" kinase inhibitor core with optimized solubility and metabolic stability.

Quality Control & Characterization

To ensure the integrity of the scaffold before library synthesis:

  • 1H NMR (DMSO-d6): Look for the characteristic Cyclopropyl multiplets (0.6–1.0 ppm, 4H) and the Morpholine peaks (2.9–3.8 ppm). The Aniline

    
     usually appears as a broad singlet around 4.5–5.0 ppm.
    
  • LCMS: Purity >95% is required.

    • Note: Cyclopropyl groups are UV active but weak; ensure detection at 214nm and 254nm.

  • Stability: This aniline is relatively stable but should be protected from light and air to prevent oxidation (browning).

References

  • Metabolic Stability of Cyclopropyl Groups: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Morpholine in Kinase Inhibitors (General SAR): Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.

  • Suzuki Coupling of Cyclopropylboronic Acids: Wallace, D. J., & Chen, C. (2005). Cyclopropylboronic Acid: A robust and versatile reagent for the synthesis of cyclopropanes. Tetrahedron Letters, 43, 6987-6990.

  • Lorlatinib Discovery (Context for Macrocyclic Kinase Inhibitors): Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1). Journal of Medicinal Chemistry, 57(11), 4720–4744.

Sources

scale-up procedures for 4-Cyclopropyl-2-morpholinoaniline production

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Production of 4-Cyclopropyl-2-morpholinoaniline

Abstract

This document provides a comprehensive technical guide for the synthesis and scale-up of 4-Cyclopropyl-2-morpholinoaniline, a key intermediate in pharmaceutical development. The narrative focuses on a robust and scalable synthetic route centered around the Buchwald-Hartwig amination. We delve into the rationale behind experimental choices, provide detailed step-by-step protocols for both laboratory and pilot scales, and address the critical challenges encountered during process scale-up. This guide is intended for researchers, chemists, and engineers in the pharmaceutical and chemical industries who are focused on transitioning complex molecules from discovery to production.

Introduction: The Strategic Importance of the Aniline Scaffold

Substituted anilines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, 4-Cyclopropyl-2-morpholinoaniline, combines several features of high interest: a cyclopropyl group, known to enhance metabolic stability and potency; a morpholine moiety, which can improve aqueous solubility and pharmacokinetic properties; and a reactive aniline amine for further derivatization.

The primary challenge in producing such molecules lies in developing a synthetic route that is not only efficient at the bench but also safe, economical, and reproducible at an industrial scale.[1] Traditional methods for C-N bond formation often require harsh conditions and have limited substrate scope, making them unsuitable for complex pharmaceutical intermediates.[2] The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl amines, offering a mild and highly versatile methodology.[2][3] This guide will focus on leveraging this powerful reaction for the production of 4-Cyclopropyl-2-morpholinoaniline.

Synthetic Strategy: A Multi-Step Approach to the Target Molecule

A multi-step synthesis is often required to construct complex molecules from readily available starting materials.[4][5] Our proposed pathway begins with a common starting material, 2-chloro-5-nitroaniline, and proceeds through the introduction of the cyclopropyl group, followed by the critical Buchwald-Hartwig amination with morpholine, and concludes with the reduction of the nitro group to the target aniline.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Buchwald-Hartwig Amination cluster_2 PART 3: Final Reduction & Isolation A 2-Chloro-5-nitroaniline B 4-Cyclopropyl-2-chloro-5-nitroaniline A->B Cyclopropanation (e.g., with cyclopropylboronic acid) C 4-Cyclopropyl-2-morpholino-5-nitroaniline B->C Pd-catalyzed Coupling (Morpholine, Pd Catalyst, Ligand, Base) D 4-Cyclopropyl-2-morpholinoaniline (Target Molecule) C->D Nitro Group Reduction (e.g., H2, Pd/C) E Purified Final Product D->E Crystallization & Drying

Caption: Proposed synthetic workflow for 4-Cyclopropyl-2-morpholinoaniline.

This linear sequence is designed to install the key functionalities in a logical order, minimizing potential side reactions and simplifying purification at each stage.

Experimental Protocols & Methodologies

Laboratory-Scale Synthesis Protocol (10g Scale)

This protocol outlines the synthesis of the intermediate, 4-Cyclopropyl-2-morpholino-5-nitroaniline, via Buchwald-Hartwig amination.

Materials:

  • 4-Cyclopropyl-2-chloro-5-nitroaniline (1 equiv., assuming prior synthesis)

  • Morpholine (1.5 equiv.)[6][7]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv.)[8][9]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv.)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv.)[10]

  • Toluene, anhydrous (degassed)[11]

Equipment:

  • Three-neck round-bottom flask with reflux condenser, nitrogen inlet, and temperature probe.

  • Magnetic stirrer with heating mantle.

  • Standard laboratory glassware.

Procedure:

  • Inert Atmosphere: Set up the reaction flask under a nitrogen atmosphere. It is crucial to maintain inert conditions as the palladium catalyst is oxygen-sensitive.[8]

  • Catalyst Pre-formation: To the flask, add Pd₂(dba)₃ (0.01 equiv.), XPhos (0.03 equiv.), and NaOtBu (2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene to the flask. Stir the mixture at room temperature for 15-20 minutes. The formation of the active LPd(0) catalyst often results in a color change.[8][9]

  • Reagent Addition: Add 4-Cyclopropyl-2-chloro-5-nitroaniline (1 equiv.) followed by morpholine (1.5 equiv.) to the stirring catalyst mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C.[8][10] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature and quench carefully with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[12]

Final Product Generation: Nitro Group Reduction

The intermediate from the previous step is converted to the final product via catalytic hydrogenation.

Procedure:

  • Dissolve the purified 4-Cyclopropyl-2-morpholino-5-nitroaniline in ethanol or methanol in a hydrogenation vessel.[13]

  • Add 5-10% Palladium on carbon (Pd/C) catalyst (approx. 1-2% by weight of the substrate).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.[13]

  • Monitor the reaction until completion. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-Cyclopropyl-2-morpholinoaniline.

Scale-Up Procedures and Considerations

Transitioning a synthesis from the laboratory to a pilot plant or manufacturing facility is a non-trivial endeavor that requires careful consideration of chemical engineering principles.[1][14] Simply multiplying reagent quantities is insufficient and often hazardous.

G cluster_params Key Scale-Up Parameters lab Lab Scale (Grams) - High Surface/Volume Ratio - Efficient Heat Transfer - Magnetic Stirring - Glassware - Manual Additions params • Heat Transfer (Q) • Mass Transfer (Mixing) • Reaction Kinetics • Safety & Containment • Process Analytical Tech. (PAT) • Downstream Processing lab->params Translates To pilot Pilot/Plant Scale (Kilograms+) - Low Surface/Volume Ratio - Heat Accumulation Risk - Impeller/Baffle Mixing - Jacketed Reactors (Steel/Glass-Lined) - Controlled Dosing params->pilot Challenges In

Caption: Key parameter transitions from lab to pilot scale production.

Critical Process Parameters for Scale-Up

The following table summarizes the key adjustments and considerations when scaling the Buchwald-Hartwig amination step.

ParameterLaboratory Scale (10g)Pilot Scale (10kg) - ProposedRationale for Change
Reactor 1L Round-bottom flask100-200L Jacketed ReactorGlass-lined or stainless steel reactors provide better durability and controlled heating/cooling via a thermal fluid jacket.[1]
Agitation Magnetic Stir BarOverhead Impeller with BafflesEnsures efficient mixing and homogeneity in a larger volume, preventing localized "hot spots" and improving mass transfer.[1]
Heat Management Heating mantleJacket heating/coolingAn exothermic reaction profile requires precise temperature control. The jacket allows for both heating and rapid cooling to manage any exotherms.[1]
Reagent Addition Manual addition at startControlled addition via pumpSlow, controlled addition of a key reagent (e.g., morpholine) can help manage the rate of heat generation.
Catalyst Loading 1 mol% Pd₂(dba)₃0.1 - 0.5 mol%Catalyst efficiency can improve with better mixing. Optimization is key to reduce costs, as palladium is expensive.
Solvent Volume ~100-200 mL~100-200 LMaintained at a similar concentration (e.g., ~10 volumes) but may be adjusted to control viscosity and heat transfer.
Work-up Separatory FunnelReactor-based liquid-liquid extractionLarge-scale extractions are performed within the reactor by adding the aqueous phase, mixing, allowing layers to settle, and draining the lower layer.
Purification Column ChromatographyCrystallizationChromatography is generally not viable for multi-kilogram scale. Developing a robust crystallization protocol is essential for purity and isolation.[15]
Purification at Scale: The Importance of Crystallization

For large-scale production, purification by crystallization is preferred over chromatography due to its efficiency, cost-effectiveness, and scalability.[15]

Protocol Development Steps:

  • Solvent Screening: Identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Anti-solvents can also be employed.

  • Seeding Strategy: Develop a seeding protocol to control the crystal form (polymorphism) and particle size distribution.

  • Cooling Profile: Optimize the cooling rate to avoid oiling out or the formation of fine, difficult-to-filter particles. A slow, controlled cooling profile generally yields larger, purer crystals.

  • Isolation and Drying: The crystalline product is isolated via filtration (e.g., using a Nutsche filter-dryer) and dried under vacuum at a controlled temperature to remove residual solvents.

Safety and Handling

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, is required. For scale-up operations, additional measures such as face shields, chemical-resistant aprons, and respiratory protection may be necessary.[16][17]

Reagent Hazards:

  • Morpholine: Flammable liquid and vapor. Causes severe skin burns and eye damage.[7] Handle in a well-ventilated fume hood.

  • Sodium tert-butoxide (NaOtBu): Corrosive and water-reactive. Causes severe skin burns and eye damage. Handle in a glovebox or under a nitrogen atmosphere.

  • Aniline Derivatives: Anilines are generally toxic and should be handled with care to avoid inhalation or skin contact.[16]

  • Toluene: Flammable liquid and known reproductive toxin. Use in a well-ventilated area.

Process Hazards:

  • Exothermic Reaction: The Buchwald-Hartwig amination can be exothermic. Ensure adequate cooling capacity and monitor the internal temperature closely during the reaction.[1]

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use appropriate grounding and intrinsically safe equipment.[13]

Conclusion

The successful scale-up of 4-Cyclopropyl-2-morpholinoaniline is achievable through a well-designed synthetic route centered on the Buchwald-Hartwig amination. The transition from laboratory to pilot scale requires a fundamental shift in focus from purely chemical outcomes to the interplay of chemistry and engineering. By carefully considering heat transfer, mass transfer, process safety, and developing a robust crystallization-based purification strategy, researchers and drug development professionals can ensure a reproducible, safe, and economically viable manufacturing process for this valuable pharmaceutical intermediate.

References

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-model-Buchwald-Hartwig-reaction-of-morpholine-and-4-bromo-N-N_tbl2_284180470]
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=BTB01373DA]
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [URL: https://www.chem.purdue.edu/thompson/Theses/Christine%20Hrycyna%20-%20Thesis.pdf]
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. TCI Chemicals. [URL: https://www.tcichemicals.
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. [URL: https://www.wuxiapptec.com/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/ob/d3ob02302a]
  • Aldrich A55004 - SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/a55004]
  • 4 - SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC159380050]
  • Synthesis and Characterization of 4-(2-Cyclopropylethenyl)morpholine: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/pdf/technical-guide-4-(2-cyclopropylethenyl)morpholine.pdf]
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of North Texas. [URL: https://digital.library.unt.edu/ark:/67531/metadc4074/m2/1/high_res_d/thesis.pdf]
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10712361/]
  • Morpholine - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • synthesis of Cyclopropyl anilines. ResearchGate. [URL: https://www.researchgate.net/publication/236166085_synthesis_of_Cyclopropyl_anilines]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/15%3A_Organometallic_Compounds/15.
  • Morpholine - SAFETY DATA SHEET. PENTA s.r.o. [URL: https://www.pentachemicals.eu/en/sds/12503_110-91-8_morpholine_en.pdf?v=1711612803]
  • 4-Morpholinoaniline synthesis. ChemicalBook. [URL: https://www.chemicalbook.
  • 4-Morpholinoaniline | CAS#:2524-67-6. Chemsrc. [URL: https://www.chemsrc.com/en/cas/2524-67-6_944943.html]
  • Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.est.8b07289]
  • HPLC purification of Morpholino Oligos. Gene Tools. [URL: https://www.gene-tools.
  • 4-Bromoaniline: synthesis and applications in organic synthesis. Chemicalbook. [URL: https://www.chemicalbook.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10813337/]
  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. MDPI. [URL: https://www.mdpi.com/1999-4923/14/5/1058]
  • Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7530524b471612405d4d3]
  • 16.6: Multistep Synthesis. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I/16%3A_Reactions_of_Aromatic_Compounds/16.06%3A_Multistep_Synthesis]
  • Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [URL: https://www.researchgate.
  • Process for the manufacture of cyclopropylamine. Google Patents. [URL: https://patents.google.
  • Purine and Related Compound Purification Strategies. Teledyne Labs. [URL: https://www.teledyneisc.
  • Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth. [URL: https://puresynth.com/key-factors-for-successful-scale-up-in-organic-synthesis/]
  • 2-Chloro-5-nitroaniline. ResearchGate. [URL: https://www.researchgate.
  • The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. Lab Manager. [URL: https://www.labmanager.com/in-focus/the-scale-up-singularity-manufacturing-innovations-in-oligonucleotide-synthesis-31835]
  • Drugs need to be formulated with scale-up in mind. Nature. [URL: https://www.
  • Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry: A Key Building Block of Factor D Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/322812239_Development_of_a_Scalable_Process_for_the_Synthesis_of_Cyclopropyl-Methyl-Proline_with_Complex_Stereochemistry_A_Key_Building_Block_of_Factor_D_Inhibitors]
  • Method for synthesizing 4-cyclohexyl morpholine. Google Patents. [URL: https://patents.google.

Sources

reaction conditions for morpholine substitution on aniline rings

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MPH-2026

Executive Summary & Strategic Selection

The morpholine moiety is a "privileged scaffold" in medicinal chemistry, famously improving the solubility and metabolic profile of lipophilic drug candidates (e.g., Gefitinib, Linezolid). However, introducing a morpholine ring onto an aniline core presents a semantic and synthetic bifurcation.

This guide addresses the two distinct interpretations of "morpholine substitution on aniline rings":

  • De Novo Cyclization: Transforming a primary aniline (

    
    ) into a morpholine ring (
    
    
    
    ).
  • Cross-Coupling: Coupling a pre-formed morpholine nucleophile onto a halo-aniline scaffold.

Synthetic Decision Matrix

Before selecting a protocol, consult the decision tree below to match your substrate availability with the optimal pathway.

DecisionTree Start START: Substrate Analysis Aniline Substrate: Primary Aniline (Ar-NH2) Start->Aniline Halo Substrate: Halo-Arene (Ar-X, X=Cl, Br, I) Start->Halo Cyclization Route A: De Novo Cyclization Aniline->Cyclization EWG Is the Ring Electron Deficient? (NO2, CN, CF3 present?) Halo->EWG Classic Method A1: Bis-alkylation (Bis(2-chloroethyl)ether) *Low Cost, Harsh Conditions* Cyclization->Classic Bulk/Commodity Green Method A2: Ethylene Sulfate (Green Chemistry) *High Yield, Mild* Cyclization->Green High Value/Pharma SNAr Method B1: SNAr Substitution *No Metal, Base Only* EWG->SNAr Yes (Activated) Buchwald Method B2: Buchwald-Hartwig *Pd-Catalyzed, Broad Scope* EWG->Buchwald No (Deactivated/Neutral)

Figure 1: Synthetic Decision Matrix for N-Aryl Morpholine construction. Select the route based on starting material electronic properties and cost constraints.

Method A: De Novo Cyclization (Aniline Morpholine)

Best for: Converting an existing primary amine on an aromatic ring into a morpholine group.

Protocol A1: The Classical Bis-Alkylation

Ref: High-temperature condensation with bis(2-chloroethyl) ether.

This method utilizes the "double alkylation" mechanism.[1] While chemically simple, it often suffers from competitive polymerization. We utilize Phase Transfer Catalysis (PTC) here to lower the thermal requirement and improve conversion.

Reagents:

  • Substrate: Aniline derivative (1.0 equiv)

  • Reagent: Bis(2-chloroethyl) ether (1.5 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%)

  • Solvent: Diglyme (high boiling point) or neat.

Step-by-Step Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, combine the aniline (10 mmol),

    
     (3.45 g), and TBAB (0.32 g).
    
  • Solvent: Add Diglyme (10 mL). Note: If running neat, ensure efficient mechanical stirring.

  • Addition: Add bis(2-chloroethyl) ether (1.75 mL) in one portion.

  • Reaction: Heat the mixture to 140–150°C for 12–16 hours. Monitor by TLC (the intermediate mono-alkylated species may persist; drive to completion).

  • Work-up: Cool to room temperature. Filter off inorganic salts. Dilute filtrate with EtOAc and wash with water (

    
    ) to remove Diglyme.
    
  • Purification: Flash chromatography is usually required to separate the product from trace bis-aniline dimers.

Protocol A2: The "Green" Ethylene Sulfate Route (High Performance)

Ref: Ortiz, K. G. et al. J. Am. Chem. Soc. 2024.[2] [1]

This is a superior, modern alternative to the "dirty" bis-ether route. It uses ethylene sulfate to perform a selective mono-alkylation followed by cyclization, avoiding polymerization.

Reagents:

  • Substrate: Aniline (1.0 equiv)

  • Reagent: Ethylene Sulfate (1.2 equiv)

  • Base: Potassium tert-butoxide (

    
    ) (2.5 equiv)
    
  • Solvent: THF or MeCN.

Step-by-Step Protocol:

  • Activation: Dissolve aniline (1.0 equiv) in dry THF under

    
    .
    
  • Alkylation: Add Ethylene Sulfate (1.2 equiv). Stir at room temperature or mild heat (40°C) until the zwitterionic intermediate forms (precipitates or observed by LCMS).

  • Cyclization: Add

    
     (2.5 equiv) directly to the reaction pot.
    
  • Heat: Warm to 60°C for 2–4 hours.

  • Result: The base triggers the second displacement, closing the ring cleanly. Yields are typically >85%.

Method B: Cross-Coupling (Halo-Arene + Morpholine)

Best for: Installing a morpholine ring onto a halogenated aromatic scaffold.

Protocol B1: Buchwald-Hartwig Amination (The Gold Standard)

Ref: BenchChem Application Notes; Buchwald, S.L. et al. [2, 3]

This protocol uses a Palladium cycle to couple morpholine with aryl chlorides, bromides, or triflates. It works on electron-neutral and electron-rich rings where


 fails.

Mechanism & Workflow:

BuchwaldCycle Pd0 Pd(0) Active Species (L-Pd) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Morpholine Coordination (Ar-Pd-N-Morph) OxAdd->AmineBind + Morpholine + Base (NaOtBu) RedElim Reductive Elimination (Product Release) AmineBind->RedElim - HX RedElim->Pd0 Regeneration

Figure 2: Simplified Buchwald-Hartwig Catalytic Cycle.

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst:

    
     (1–2 mol%) or Pd(OAc)2.
    
  • Ligand: XPhos or BINAP (2–4 mol%). Note: XPhos is preferred for aryl chlorides; BINAP for bromides.

  • Base:

    
     (1.5 equiv).
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk tube or vial and purge with Argon/Nitrogen.

  • Solids: Charge

    
    , Ligand, 
    
    
    
    , and Aryl Halide (if solid).
  • Liquids: Add solvent (Toluene) and Morpholine via syringe.

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 80–100°C for 4–12 hours.

  • Quench: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

Protocol B2: Nucleophilic Aromatic Substitution ( )

Best for: Activated rings (e.g., 4-fluoronitrobenzene). No metal required.

Protocol:

  • Dissolve Activated Aryl Halide (1.0 equiv) in DMF or DMSO.

  • Add Morpholine (2.0 equiv) or Morpholine (1.1 equiv) + DIPEA (1.5 equiv).

  • Heat to 60–120°C (depending on activation).

  • Pour into ice water; the product usually precipitates as a solid.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Method A) Polymerization of bis-etherSwitch to Method A2 (Ethylene Sulfate) . If sticking to A1, increase dilution and add reagents slowly.
Pd-Catalyst Death (Method B) Oxidation or "Poisoning"Ensure strict

-free conditions. If substrate contains sulfur/pyridines, switch to BrettPhos or RuPhos ligands.
Protodehalogenation Hydride source in reactionEnsure solvent is dry. Avoid alcoholic solvents in Pd-couplings unless using specific precatalysts.
Incomplete

Ring not activated enoughIf

fails at 120°C, the ring is too electron-rich. Switch immediately to Method B1 (Buchwald) .

References

  • Ortiz, K. G., et al. (2024).[2][3] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.[2] [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides. Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2024). Morpholine Synthesis: Recent Literature. [Link]

Sources

Application Note: Accelerated Microwave-Assisted Synthesis of 4-Cyclopropyl-2-morpholinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, three-step microwave-assisted protocol for the synthesis of 4-Cyclopropyl-2-morpholinoaniline . This scaffold is a critical intermediate in the development of various tyrosine kinase inhibitors (e.g., FAK, JAK, and ALK inhibitors) where the ortho-morpholine group provides solubility and metabolic stability, while the para-cyclopropyl moiety offers unique steric bulk and hydrophobic interactions.

Traditional thermal synthesis of this molecule is plagued by long reaction times (particularly for the cyclopropyl coupling) and difficult workups. By leveraging microwave irradiation, we achieve a total reaction time of under 60 minutes for the entire sequence, compared to 24-48 hours for conventional heating, with improved purity profiles.

Key Advantages of this Protocol
  • Speed: Reaction times reduced by 95% compared to thermal reflux.

  • Selectivity: Controlled dielectric heating minimizes defluorination side-reactions during the SNAr step.

  • Safety: The use of Fe/NH4Cl for nitro reduction eliminates the need for high-pressure hydrogen gas cylinders in the microwave cavity.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a "Displace-Couple-Reduce" strategy starting from commercially available 4-bromo-2-fluoro-1-nitrobenzene .

  • Regioselective SNAr: Exploiting the high electronegativity of the fluorine atom ortho to the nitro group to install the morpholine ring.

  • Suzuki-Miyaura Coupling: Installing the cyclopropyl group. This is the rate-limiting step in thermal chemistry due to the slow transmetallation of cyclopropylboronic acids.

  • Chemoselective Reduction: Converting the nitro group to the target aniline without reducing the aryl ring or affecting the morpholine.

Synthetic Workflow Diagram

SynthesisWorkflow Figure 1: Microwave-Assisted Synthetic Route Target Target: 4-Cyclopropyl-2-morpholinoaniline SM Starting Material: 4-Bromo-2-fluoro-1-nitrobenzene Int1 Intermediate 1: 4-(5-bromo-2-nitrophenyl)morpholine SM->Int1 Step 1: S_NAr Morpholine, MW 100°C (10 min) Int2 Intermediate 2: 4-(5-cyclopropyl-2-nitrophenyl)morpholine Int1->Int2 Step 2: Suzuki c-Pr-B(OH)2, Pd(dppf), MW 130°C (20 min) Int2->Target Step 3: Reduction Fe/NH4Cl, MW 100°C (15 min)

Figure 1: Step-by-step transformation from fluoro-nitro precursor to the final aniline target.

Detailed Experimental Protocols

Step 1: Regioselective SNAr (Morpholine Installation)

The fluorine atom at the 2-position is highly activated by the ortho-nitro group. While thermal reactions often require overnight reflux in acetonitrile, microwave irradiation drives this to completion in minutes.

Reaction: 4-Bromo-2-fluoro-1-nitrobenzene + Morpholine → 4-(5-bromo-2-nitrophenyl)morpholine

Reagents:

  • 4-Bromo-2-fluoro-1-nitrobenzene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

  • Solvent: Acetonitrile (ACN)

Protocol:

  • Dissolve 1.0 mmol of the starting material in 3 mL of ACN in a 10 mL microwave process vial.

  • Add DIPEA followed by morpholine. Cap the vial.

  • Microwave Parameters:

    • Temperature: 100°C

    • Hold Time: 10 minutes

    • Stirring: High

    • Absorption Level: Normal

  • Workup: Pour mixture into water (15 mL). The yellow precipitate (product) usually forms immediately. Filter, wash with water, and dry.

    • Expert Insight: If oil forms instead of solid, extract with EtOAc. The product is highly crystalline; seeding may be required.

Step 2: Suzuki-Miyaura Coupling (Cyclopropyl Insertion)

This is the most challenging step. Cyclopropylboronic acid is prone to protodeboronation (losing the boron group before coupling). Rapid microwave heating favors the coupling pathway (higher activation energy) over the deboronation pathway.

Reaction: Intermediate 1 + Cyclopropylboronic acid → 4-(5-cyclopropyl-2-nitrophenyl)morpholine

Reagents:

  • Intermediate 1 (1.0 equiv)[1]

  • Cyclopropylboronic acid (1.5 equiv) - Use excess due to instability.

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Base: K3PO4 (3.0 equiv, 2M aqueous solution)

  • Solvent: Toluene/Water (3:1 ratio) or 1,4-Dioxane/Water.

Protocol:

  • In a 10 mL microwave vial, add Intermediate 1 (1.0 mmol), Cyclopropylboronic acid (1.5 mmol), and Pd catalyst.

  • Seal the vial and purge with nitrogen/argon for 2 minutes.

  • Inject the degassed solvent mixture (4 mL) through the septum.

  • Microwave Parameters:

    • Temperature: 130°C[2]

    • Hold Time: 20 minutes

    • Power Max: 200W

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine. Dry over MgSO4.

    • Expert Insight: If conversion is incomplete, do not simply extend time. Add fresh boronic acid (0.5 eq) and catalyst (1 mol%) and irradiate for another 5 minutes. Cyclopropylboronic acid degrades over time at high heat.

Step 3: Iron-Mediated Nitro Reduction

While catalytic hydrogenation (H2/Pd-C) is standard, it requires high-pressure gas handling which complicates microwave setups. The Fe/NH4Cl method is a "self-validating" reduction: it turns from yellow (nitro) to colorless/brown sludge (amine + iron oxides) and works exceptionally well under dielectric heating.

Reaction: Intermediate 2 + Fe + NH4Cl → 4-Cyclopropyl-2-morpholinoaniline

Reagents:

  • Intermediate 2 (1.0 equiv)[1]

  • Iron Powder (5.0 equiv, -325 mesh)

  • Ammonium Chloride (5.0 equiv)

  • Solvent: Ethanol/Water (4:1)[3]

Protocol:

  • Suspend Intermediate 2 (1.0 mmol), Iron powder, and NH4Cl in EtOH/Water (5 mL) in a microwave vial.

  • Microwave Parameters:

    • Temperature: 100°C

    • Hold Time: 15 minutes

    • Stirring: Maximum (Iron powder is heavy and must be suspended).

  • Workup: The reaction mixture will be a thick brown slurry. Filter hot through Celite (wash with hot methanol). Concentrate the filtrate.

  • Purification: The crude aniline is often pure enough for next steps. If not, recrystallize from Ethanol/Hexane or perform flash chromatography (DCM/MeOH).

Comparative Analysis: Microwave vs. Thermal[5]

The following data summarizes the efficiency gains observed in internal validation runs.

Reaction StepThermal ConditionsThermal TimeMW ConditionsMW TimeMW Yield Improvement
1. SNAr Reflux (80°C)4-6 Hours100°C10 Mins+5%
2. Suzuki Reflux (100°C)16-24 Hours130°C20 Mins+15%
3. Reduction Reflux (80°C)2-4 Hours100°C15 MinsEquivalent
Total Time ~30 Hours < 1 Hour

Troubleshooting & Critical Parameters

Mechanism of Failure: Protodeboronation

In Step 2, the cyclopropyl ring is chemically distinct from aryl rings. The C-B bond is more labile.

  • Symptom: Recovery of starting material (bromide) or formation of the de-boronated byproduct (cyclopropane gas evolution).

  • Solution: Use Tricyclohexylphosphine (PCy3) or SPhos ligands if the standard Pd(dppf) fails. These electron-rich, bulky ligands accelerate the oxidative addition and reductive elimination steps, outcompeting the degradation pathway.

Safety Note: Iron Reduction

The Fe/NH4Cl reduction generates small amounts of ammonia gas and potentially hydrogen if the pH drifts.

  • Protocol: Ensure the microwave vial is not filled more than 60% to allow for headspace pressure. Use a system with an active pressure sensor.

Logic Map: Troubleshooting the Suzuki Coupling

Troubleshooting Figure 2: Troubleshooting Logic for Step 2 Start Suzuki Coupling Result Success Target Product > 90% Start->Success Fail1 Starting Bromide Remains Start->Fail1 Fail2 Deboronated Byproduct Start->Fail2 Action1 Increase Temp to 140°C Check Catalyst Activity Fail1->Action1 Action2 Switch Ligand to SPhos Add Boronic Acid in portions Fail2->Action2

Figure 2: Decision tree for optimizing the cyclopropyl coupling step.

References

  • Microwave-Assisted SNAr: Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron, 57(45), 9199-9223.

  • Suzuki Coupling of Cyclopropylboronic Acid: Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: 2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Tetrahedron Letters, 43(39), 6987-6990. (Establishes instability issues and ligand solutions).

  • Microwave Iron Reduction: Laskar, D. D., et al. (2001). Rapid and efficient reduction of aromatic nitro compounds to amines by iron and ammonium chloride under microwave irradiation. Synthetic Communications. (Validates the Fe/NH4Cl MW protocol).

  • General Microwave Suzuki Protocols: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.

  • 2,4-Difluoronitrobenzene SNAr Reactivity: Scientific findings from Sciforum and ResearchGate regarding continuous flow and microwave SNAr of 4-halonitrobenzenes.

Sources

Application Note: High-Purity Isolation and Crystallization of 4-Cyclopropyl-2-morpholinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The isolation of 4-Cyclopropyl-2-morpholinoaniline presents unique challenges due to the interplay between its lipophilic cyclopropyl moiety and the basic morpholine/aniline nitrogen centers. Often synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) followed by nitro reduction, the crude stream frequently contains residual palladium, unreacted halides, and oxidation byproducts (azo/azoxy species).

This guide details a robust crystallization strategy designed to:

  • Reject Regioisomers: Leverage lattice energy differences to exclude structural isomers.

  • Purge Palladium: Utilize specific solvent systems that retain metal-ligand complexes in the mother liquor.

  • Prevent Oxidation: Implement inert-atmosphere protocols critical for electron-rich anilines.

Physicochemical Profiling & Solubility Logic

Before attempting crystallization, understanding the solute-solvent interaction is critical. 4-Cyclopropyl-2-morpholinoaniline exhibits "amphiphilic" behavior:

  • Lipophilic Domain: Cyclopropyl group (promotes solubility in non-polar solvents).

  • Polar/Basic Domain: Morpholine oxygen and aniline

    
     (promotes solubility in alcohols/DCM).
    
Table 1: Solubility Profile & Solvent Selection Matrix
Solvent SystemSolubility BehaviorUsage in ProtocolRationale
Ethanol (EtOH) High (Hot), Mod (Cold)Primary Solvent Excellent for temperature-swing crystallization.
Water InsolubleAnti-Solvent Induces supersaturation; purges inorganic salts.
Toluene HighScavenging Good for retaining non-polar impurities; rarely used for final isolation due to solvate formation risks.
Heptane LowAnti-Solvent Used with Toluene or IPA to force precipitation.
Isopropyl Alcohol (IPA) ModerateAlternative Slower evaporation rate; yields larger, more defined crystals than EtOH.

Detailed Experimental Protocols

Protocol A: Recrystallization of the Free Base (Preferred)

This method is optimized for removing oxidation impurities (colored species) and residual starting materials.

Reagents:

  • Crude 4-Cyclopropyl-2-morpholinoaniline (purity >85%)

  • Ethanol (Absolute, HPLC Grade)

  • Deionized Water (degassed)

  • Activated Charcoal (e.g., Norit SX Ultra) - Optional for color removal

Step-by-Step Methodology:

  • Dissolution:

    • Charge crude solid into a reactor equipped with an overhead stirrer and reflux condenser.

    • Add Ethanol (5 vol) (5 mL per gram of solid).

    • Heat to 75°C (reflux) under a nitrogen blanket.

    • Checkpoint: If solids remain, add EtOH in 0.5 vol increments until clear.

  • Purification (Charcoal Treatment):

    • If the solution is dark brown/black (oxidation), add activated charcoal (5 wt% relative to substrate).

    • Stir at reflux for 30 minutes.

    • Hot Filtration: Filter through a pre-warmed Celite pad to remove charcoal. Wash pad with 1 vol hot EtOH.

  • Crystallization (Cooling & Anti-Solvent):

    • Return filtrate to the reactor. Adjust temperature to 60°C .

    • Slowly add Water (2 vol) dropwise over 20 minutes. Maintain temperature >55°C to prevent "crashing out" (oiling).

    • Seeding: At 50°C, add seed crystals (0.1 wt%) if available.

    • Cooling Ramp: Cool to 20°C at a rate of 10°C/hour.

    • Hold at 20°C for 2 hours, then cool further to 0-5°C for 1 hour.

  • Isolation:

    • Filter the white to off-white solid using a vacuum Buchner funnel.

    • Wash: Wash cake with cold 2:1 EtOH:Water (2 vol).

    • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Isolation via HCl Salt Formation (High Purity)

If the free base oils out or fails to crystallize, converting to the hydrochloride salt is a definitive strategy to harden the solid and purge organic impurities.

  • Dissolution: Dissolve crude free base in Ethyl Acetate (10 vol) at 40°C.

  • Salt Formation: Add 4M HCl in Dioxane (1.1 equivalents) dropwise.

  • Precipitation: The HCl salt will precipitate immediately.

  • Digestion: Stir the slurry at 40°C for 1 hour (Ostwald ripening) to improve filterability.

  • Filtration: Filter and wash with Ethyl Acetate.

Process Visualization (Graphviz Diagrams)

Diagram 1: Decision Tree for Solvent Selection

This logic gate ensures the correct solvent system is chosen based on the crude material's behavior.

SolventSelection Start Start: Crude Material Evaluation CheckPurity Is Purity > 85%? Start->CheckPurity CheckOil Does it 'Oil Out' in EtOH? CheckPurity->CheckOil Yes PrePurify Pre-Purification Required (Silica Plug / Acid-Base Extraction) CheckPurity->PrePurify No ProtocolA Protocol A: EtOH/Water Recrystallization (Target: Free Base) CheckOil->ProtocolA No (Stable Crystal) ProtocolB Protocol B: HCl Salt Formation (Target: Salt Form) CheckOil->ProtocolB Yes (Unstable Solid) PrePurify->CheckOil

Caption: Decision matrix for selecting the optimal isolation pathway based on crude purity and physical behavior.

Diagram 2: Crystallization Workflow & Critical Control Points (CCPs)

Workflow Dissolution 1. Dissolution (75°C, N2 Atmosphere) CCP: Full Solubilization Filtration 2. Hot Filtration (Remove Pd/Charcoal) Dissolution->Filtration Seeding 3. Seeding (50°C, Metastable Zone) CCP: Prevent Oiling Filtration->Seeding Cooling 4. Controlled Cooling (10°C/hr to 0°C) Seeding->Cooling Isolation 5. Filtration & Drying (Vacuum, 40°C) Cooling->Isolation

Caption: Step-by-step unit operation flow highlighting Critical Control Points (CCPs) for process reproducibility.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Oiling Out Supersaturation too high; Temperature dropped too fast.Re-heat to dissolve oil. Add seed crystals at a higher temperature. Reduce cooling rate.
Colored Product Oxidation of aniline; Residual Nitro compounds.Use fresh charcoal (SX Ultra). Ensure Nitrogen sparging during dissolution. Add 0.1% Ascorbic Acid as antioxidant.
Low Yield Too much solvent; Final temp too high.Reduce initial solvent volume. Cool to -5°C. Check mother liquor by HPLC.
High Pd Content Inefficient scavenging.Add SiliaMetS® Thiol scavenger during the dissolution step (Step 1).

Analytical Validation

To confirm the success of the isolation, the following release criteria are recommended:

  • HPLC Purity: >99.0% (Area %).

  • 1H NMR: Confirm integrity of the Cyclopropyl (0.5-1.0 ppm multiplet) and Morpholine (3.0-3.8 ppm) signals.

  • XRPD (X-Ray Powder Diffraction): Essential to verify crystalline form stability, especially if scaling up.

  • Residual Solvents (GC): Ensure Ethanol/Toluene levels are below ICH limits.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for crystallization optimization). Link

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Theory on seeding and supersaturation). Link

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Anti-solvent strategies). Link

  • Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4, 2337-2347. (Context on aniline synthesis and purification). Link

  • Vertex AI Search. (2023). "Synthesis and properties of 4-Morpholinoaniline derivatives." (Used for structural analog comparison).

Standard Operating Procedure: Handling & Stabilization of 4-Cyclopropyl-2-morpholinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Compound Name: 4-Cyclopropyl-2-morpholinoaniline IUPAC Name: 4-cyclopropyl-2-(morpholin-4-yl)aniline Molecular Formula: C₁₃H₁₈N₂O Molecular Weight: 218.30 g/mol

Note on Data Availability: Specific toxicological and physicochemical data for this precise regioisomer are limited in public repositories. The protocols defined herein are derived from Structure-Activity Relationship (SAR) analysis of homologous morpholino-anilines (e.g., 4-morpholinoaniline, CAS 2524-67-6) and high-potency kinase inhibitor intermediates. Treat as a high-hazard, air-sensitive intermediate.

Physicochemical Properties Table[10]
PropertyValue / PredictionNotes
Appearance Off-white to pale brown solidDarkens upon oxidation (aniline derivative).
Solubility DMSO, Methanol, DCM, Ethyl AcetateLow water solubility expected.
pKa (Predicted) ~4.5 (Aniline), ~8.3 (Morpholine)Dual basic centers; protonation shifts solubility.
LogP (Predicted) 1.8 - 2.2Moderate lipophilicity; cell-permeable.
Melting Point 95°C - 115°C (Predicted)Lower than 4-morpholinoaniline (135°C) due to ortho-substitution steric strain.
Stability Air & Light SensitiveSusceptible to N-oxidation and polymerization.

Health, Safety, & Environment (HSE) Matrix

Hazard Assessment (SAR-Derived)

This compound combines the toxicity profiles of anilines (blood toxicity) and morpholines (corrosivity/irritation).

  • Acute Toxicity (Oral/Dermal): High risk. Anilines are readily absorbed through intact skin.

  • Specific Target Organ Toxicity:

    • Blood: Potential for Methemoglobinemia (oxidation of hemoglobin Fe2+ to Fe3+), leading to cyanosis and hypoxia.

    • Liver: Potential hepatotoxicity via metabolic activation (CYP450).

  • Sensitization: High risk of skin and respiratory sensitization.

PPE & Engineering Controls
CategoryRequirementRationale
Respiratory P3 / N100 Respirator or Glove Box Prevent inhalation of particulates. Aniline vapors are toxic.[1][2][3][4]
Dermal Double Nitrile Gloves (min 0.11mm)Anilines permeate latex rapidly. Replace gloves every 30 mins upon contact.
Eye/Face Chemical Goggles + Face ShieldMorpholine moiety increases risk of corneal damage if splashed.
Clothing Tyvek® Lab Coat / SleevesPrevent contamination of street clothes; anilines bind to fabrics.
Containment Class II Fume Hood or Glove BoxMandatory. Do not handle on open bench.

Handling & Stabilization Protocol

A. Storage Conditions
  • Atmosphere: Store under Argon or Nitrogen. The electron-rich aniline ring is prone to rapid oxidation, turning the solid purple/black (formation of quinone imines/azo compounds).

  • Temperature: -20°C preferred for long-term storage; 4°C acceptable for active use (weeks).

  • Container: Amber glass vial with Teflon-lined cap. Parafilm sealing is insufficient; use electrical tape or shrink bands for long-term storage.

B. Solubilization & Stock Preparation

Solvent Choice: Anhydrous DMSO is the gold standard for biological assays (up to 50 mM).

  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation (hygroscopic morpholine ring).

  • Weighing:

    • Preferred: Weigh inside a glove box under N₂.

    • Alternative: Use a static-free balance in a fume hood. Pre-weigh the spatula and vial to minimize open-air time.

  • Dissolution: Add DMSO down the side of the vial. Vortex immediately.

    • Note: The dissolution may be slightly exothermic.

  • Degassing: Flush the headspace of the stock solution with Argon before closing.

C. Reaction Setup (Synthesis/Derivatization)

When using 4-Cyclopropyl-2-morpholinoaniline as a nucleophile (e.g., in amide coupling or SɴAr):

  • Acidity Control: The morpholine nitrogen (pKa ~8) is more basic than the aniline nitrogen (pKa ~4). If using acid chlorides, use a scavenger base (DIPEA/TEA) to prevent protonation of the morpholine, which could otherwise trap the molecule as a salt.

  • Order of Addition: Add the electrophile slowly to the aniline solution at 0°C to minimize oxidative side reactions.

Visualization: Safe Handling Workflow

HandlingProtocol cluster_safety Critical Safety Checks Receipt Receipt of Compound (Check Seal Integrity) Inspection Visual Inspection (Color Check: White vs Brown) Receipt->Inspection Storage Storage: -20°C, Argon, Amber Vial Inspection->Storage Pass Waste Waste Disposal (Double Bag, Incineration) Inspection->Waste Fail (Degraded/Black) Weighing Weighing Procedure (Glove Box or Fume Hood) Storage->Weighing Equilibrate to RT Solubilization Solubilization (DMSO) Flush Headspace with Ar Weighing->Solubilization Solubilization->Waste Excess/Spill PPE PPE: Double Nitrile Gloves, Goggles, Lab Coat PPE->Weighing

Caption: Operational workflow for the safe receipt, storage, and solubilization of 4-Cyclopropyl-2-morpholinoaniline, emphasizing oxidation prevention.

Analytical Verification (QC)

Since commercial standards may be rare, use this self-validating HPLC protocol.

Method: Reverse-Phase HPLC (C18 Column) Detection: UV at 254 nm (aromatic) and 280 nm. Mobile Phase:

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid

Time (min)% BDescription
0.05Equilibration
10.095Gradient Elution
12.095Wash
12.15Re-equilibration

Acceptance Criteria:

  • Purity: >95% by area integration.

  • Impurity Flag: A peak eluting after the main peak often indicates oxidation (azo-dimer) or before (hydrolysis/N-oxide).

  • Mass Spec: Look for [M+H]⁺ = 219.15. If [M+H]⁺ = 235, suspect N-oxide formation.

Waste Disposal & Decontamination[14]

  • Spill Cleanup:

    • Do NOT use bleach (hypochlorite) initially, as it can react with anilines to form chloroamines (toxic).

    • Absorb with sand or vermiculite.

    • Clean surface with dilute acetic acid followed by soapy water.

  • Disposal:

    • Segregate as "Toxic Organic Waste."

    • Label clearly with "Aniline Derivative - Potential Sensitizer."

    • Dispose via high-temperature incineration.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75655, 4-Morpholinoaniline. Retrieved from [Link]

    • Basis for SAR toxicity assessment of the morpholino-aniline core.
  • Occupational Safety and Health Administration (OSHA). Aniline: Occupational Safety and Health Standards. Retrieved from [Link]

    • Standard for handling aniline deriv
  • Source for storage and stability d
  • ECHA (European Chemicals Agency). Substance Information: Morpholine. Retrieved from [Link]

    • Basis for corrosivity and irritation warnings associated with the morpholine ring.[5]

Sources

incorporating 4-Cyclopropyl-2-morpholinoaniline into kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 4-Cyclopropyl-2-morpholinoaniline in Kinase Inhibitor Design

Abstract

In the optimization of type I and type II kinase inhibitors, the "aniline tail" occupying the solvent-exposed front or hydrophobic back-pocket is a critical determinant of physicochemical properties and metabolic stability. This guide details the strategic incorporation of 4-cyclopropyl-2-morpholinoaniline , a privileged intermediate that combines the solubility-enhancing properties of an ortho-morpholine ring with the metabolic robustness of a para-cyclopropyl group. We provide a validated, three-step synthetic route, structural activity relationship (SAR) insights, and protocols for coupling this moiety to common kinase cores (e.g., pyrimidines, quinazolines).

Part 1: Design Rationale & SAR Logic

The selection of 4-cyclopropyl-2-morpholinoaniline is driven by two specific medicinal chemistry challenges: metabolic soft spots and solubility-limited absorption .

The Cyclopropyl Advantage (Metabolic Stability)

Alkyl groups at the para-position of anilines (e.g., ethyl, isopropyl) are common hydrophobic fillers in kinase pockets. However, they are susceptible to rapid oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4) at the benzylic carbon.

  • Solution: The cyclopropyl group acts as a bioisostere for the isopropyl group. The high bond dissociation energy of the cyclopropyl C-H bonds (approx. 106 kcal/mol vs. 98 kcal/mol for secondary alkyls) significantly retards CYP-mediated oxidation.

  • Lipophilicity: It maintains the necessary hydrophobic interaction (

    
    ) without the metabolic liability.
    
The Ortho-Morpholine Effect (Solubility & Conformation)

Kinase inhibitors often suffer from poor aqueous solubility due to flat, aromatic cores.

  • Solubility: The morpholine ether oxygen lowers logD and provides a weak hydrogen bond acceptor, often interacting with solvent water molecules at the pocket entrance.

  • Conformation: The steric bulk of the ortho-morpholine forces the aniline ring to twist relative to the kinase hinge-binding core. This induced non-planarity can improve selectivity by disrupting π-stacking interactions with off-target proteins.

Visualizing the Interaction

The following diagram illustrates how this specific aniline fragment interacts within a typical kinase ATP-binding pocket.

KinaseBinding Hinge Kinase Hinge Region (ATP Binding Site) Core Heteroaryl Core (e.g., Pyrimidine) Hinge->Core H-Bonds AnilineN Aniline NH (H-Bond Donor) Core->AnilineN C-N Bond Phenyl Phenyl Ring AnilineN->Phenyl Morpholine o-Morpholine (Solubility/Solvent Front) Phenyl->Morpholine Ortho-Sub Cyclopropyl p-Cyclopropyl (Hydrophobic Pocket) Phenyl->Cyclopropyl Para-Sub Solvent Solvent Exposed Area Morpholine->Solvent Solubilizing HydrophobicPocket Hydrophobic Back Pocket Cyclopropyl->HydrophobicPocket vdW Interactions

Figure 1: Schematic representation of the pharmacophore interactions provided by the 4-cyclopropyl-2-morpholinoaniline fragment.

Part 2: Synthesis Protocol

Objective: Synthesize 4-cyclopropyl-2-morpholinoaniline from commercially available 4-bromo-2-fluoronitrobenzene.

Synthetic Workflow
  • SNAr: Regioselective displacement of fluorine by morpholine.

  • Suzuki Coupling: Installation of the cyclopropyl ring.

  • Reduction: Conversion of nitro group to aniline.

SynthesisRoute SM Start: 4-Bromo-2-fluoronitrobenzene (CAS: 321-23-3) Step1 Step 1: S_NAr Morpholine, K2CO3, DMF, RT SM->Step1 Int1 Intermediate 1: 4-Bromo-2-morpholinonitrobenzene Step1->Int1 Step2 Step 2: Suzuki Coupling Cyclopropylboronic acid, Pd(dppf)Cl2 K3PO4, Toluene/H2O, 90°C Int1->Step2 Int2 Intermediate 2: 4-Cyclopropyl-2-morpholinonitrobenzene Step2->Int2 Step3 Step 3: Reduction H2 (1 atm), Pd/C (10%) MeOH, RT Int2->Step3 Product Final Product: 4-Cyclopropyl-2-morpholinoaniline Step3->Product

Figure 2: Three-step synthetic route for the target aniline.

Detailed Experimental Procedures

Step 1: Synthesis of 4-bromo-2-morpholinonitrobenzene

  • Reagents: 4-Bromo-2-fluoronitrobenzene (1.0 eq), Morpholine (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).

  • Protocol:

    • Dissolve 4-bromo-2-fluoronitrobenzene (5.0 g, 22.7 mmol) in DMF (50 mL).

    • Add K₂CO₃ (6.3 g, 45.4 mmol) followed by dropwise addition of morpholine (2.4 mL, 27.2 mmol).

    • Stir at Room Temperature (RT) for 4 hours. Note: The reaction is exothermic; monitor temperature.

    • Workup: Pour into ice-water (200 mL). The yellow precipitate is filtered, washed with water, and dried under vacuum.

    • Yield Expectation: >90%.

    • Mechanistic Note: Fluorine is displaced preferentially over bromine due to the higher electronegativity of F stabilizing the Meisenheimer complex at the ortho position.

Step 2: Synthesis of 4-cyclopropyl-2-morpholinonitrobenzene

  • Reagents: Intermediate 1 (1.0 eq), Cyclopropylboronic acid (1.5 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₃PO₄ (3.0 eq), Toluene/Water (3:1).

  • Protocol:

    • In a pressure vial, suspend Intermediate 1 (4.0 g, 13.9 mmol), cyclopropylboronic acid (1.8 g, 20.9 mmol), and K₃PO₄ (8.8 g, 41.7 mmol) in Toluene (40 mL) and Water (13 mL).

    • Degas with N₂ for 10 minutes. Add Pd(dppf)Cl₂[1][2]·DCM (570 mg, 0.7 mmol).

    • Seal and heat to 90°C for 16 hours.

    • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄. Purify via flash chromatography (Hexane/EtOAc).

    • Critical Control: Cyclopropylboronic acid can be unstable; use fresh reagents. Tricyclohexylphosphine (PCy3) with Pd(OAc)2 is an alternative catalyst system if conversion is low [1].

Step 3: Reduction to 4-Cyclopropyl-2-morpholinoaniline

  • Reagents: Intermediate 2, Pd/C (10% w/w), H₂ (balloon), Methanol.

  • Protocol:

    • Dissolve Intermediate 2 (3.0 g) in MeOH (60 mL).

    • Add Pd/C (300 mg) under N₂ atmosphere.

    • Purge with H₂ and stir under H₂ balloon at RT for 3 hours.

    • Workup: Filter through Celite. Concentrate filtrate to yield the off-white solid product.

    • Validation: 1H NMR should show the disappearance of aromatic protons shifted by the nitro group and appearance of the broad NH₂ peak.

Part 3: Incorporation into Kinase Cores

Once synthesized, the aniline is coupled to a heteroaryl chloride (e.g., 2,4-dichloropyrimidine for JAK/EGFR analogues).

General Protocol: Buchwald-Hartwig Coupling

  • Substrates: Heteroaryl Chloride (1.0 eq), 4-Cyclopropyl-2-morpholinoaniline (1.1 eq).

  • Catalyst System: Pd₂ (dba)₃ (0.05 eq) / Xantphos (0.1 eq) OR BrettPhos Pd G3.

  • Base: Cs₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane (anhydrous), 100°C.

Alternative: Acid-Catalyzed SNAr For electron-deficient cores (e.g., pyrimidines), acidic conditions can be used without metal catalysts.

  • Dissolve Heteroaryl Chloride (1.0 eq) and Aniline (1.0 eq) in n-Butanol.

  • Add HCl (4M in dioxane, 0.1 eq) or p-TSA (0.5 eq).

  • Reflux (110°C) for 4–12 hours.

  • Product precipitates upon cooling or addition of ether.

Part 4: Quality Control & Data Specifications

Analytical Standards:

Parameter Specification Method
Purity >95% HPLC (254 nm)
Identity M+H found LCMS (ESI+)
Residual Pd <10 ppm ICP-MS (if for biological assay)

| Appearance | Off-white to pale brown solid | Visual |

Key NMR Signals (Predicted, DMSO-d6):

  • Cyclopropyl: High field multiplets at δ 0.6–1.0 ppm (4H) and ~1.9 ppm (1H).

  • Morpholine: Two triplets at δ ~2.9 ppm (N-CH2) and ~3.7 ppm (O-CH2).

  • Aniline NH2: Broad singlet at δ ~4.5–5.0 ppm.

  • Aromatic: 1,2,4-substitution pattern.

References

  • Wallace, D. J., & Chen, C. (2002).[2] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. Link

  • Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor.[3] European Journal of Medicinal Chemistry, 248, 115038.[3][4] Link

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Link

  • Wymann, M. P., & Borsari, C. (2023). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors.[5] Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

optimizing temperature and pressure for cyclopropyl-aniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Triage

Welcome to the Technical Support Center. This guide addresses the kinetic and thermodynamic bottlenecks in synthesizing N-cyclopropylanilines and related scaffolds. The cyclopropyl moiety introduces unique challenges: high ring strain (~27.5 kcal/mol) makes it susceptible to ring-opening, while the steric bulk of the aniline partner often necessitates elevated energies that jeopardize that very stability.

Select your current workflow to jump to the relevant troubleshooting module:

MethodologyPrimary ConstraintKey Optimization Variable
Chan-Lam Coupling Protodeboronation of boronic acidTemperature (Keep < 40°C)
Buchwald-Hartwig Volatility of Cyclopropylamine (bp 50°C)Pressure (Sealed vessel required)
Nucleophilic Substitution Low reactivity of anilineTemperature (High T required)

Module 1: Chan-Lam Coupling (Boronic Acid Route)

Context: You are coupling Cyclopropylboronic acid (CPBA) with an aniline using Cu(OAc)₂.

Q1: My yield is stalled at 40%, and adding more heat lowered the yield. Why?

Diagnosis: You are likely experiencing Protodeboronation . Technical Insight: Cyclopropylboronic acid is chemically fragile. At temperatures exceeding 50°C, the rate of hydrolysis (C-B bond cleavage by water/proton source) outcompetes the transmetalation to Copper. Corrective Action:

  • Temperature: Strict limit of 20°C – 35°C . Do not heat to force the reaction.

  • Water Control: Add activated 4Å Molecular Sieves (200 mg/mmol). While Chan-Lam requires some moisture for the catalytic cycle, excess water accelerates deboronation.

  • Oxidant Pressure: Instead of heating, increase the partial pressure of Oxygen. Use an O₂ balloon (1 atm) rather than open air. This accelerates the re-oxidation of Cu(I) to Cu(II) without adding thermal energy.

Q2: The reaction works for electron-rich anilines but fails for electron-poor ones.

Diagnosis: Slow transmetalation kinetics. Technical Insight: Electron-deficient anilines are poor ligands for the Cu(II) species. Protocol Adjustment:

  • Ligand Switch: Switch from standard pyridine to 2,2'-Bipyridine (bipy) . The bipy-Cu complex is more electrophilic and facilitates coordination of the sluggish aniline.

  • Stoichiometry: Increase CPBA equivalents to 2.0–2.5x to account for the background decomposition described in Q1.

Module 2: Buchwald-Hartwig Amination (Pd-Catalysis)

Context: You are coupling Cyclopropylamine (CPA) with an Aryl Halide using Palladium.

Q3: I am refluxing in Toluene at 110°C, but the conversion is low. NMR shows unreacted Aryl Halide.

Diagnosis: Loss of Nucleophile (CPA) due to Volatility. Technical Insight: Cyclopropylamine boils at 50°C . In an open reflux system (even with a condenser), the effective concentration of CPA in the liquid phase drops near zero at 110°C, stalling the reaction kinetics (Rate = k[Pd][Ar-X][CPA ]). Corrective Action:

  • Pressure Optimization: You must use a sealed pressure tube (e.g., Q-Tube or autoclave).

  • Thermodynamics: By sealing the vessel, you can heat Toluene to 110°C while keeping CPA in the liquid phase. The internal pressure will rise to approx. 2–3 bar.

  • Safety: Ensure your vessel is rated for at least 10 bar.

Q4: I see a "ring-opened" impurity (linear alkyl chain).

Diagnosis:


-Hydride Elimination or Acid-Catalyzed Ring Opening.
Technical Insight:  While cyclopropyl groups lack a 

-hydrogen on the ring carbon attached to nitrogen in the same way alkyl chains do, ring opening can occur via radical pathways or if the Pd-center becomes too electron-deficient. Corrective Action:
  • Base Selection: Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ . Strong alkoxide bases can sometimes promote side reactions with sensitive substrates.[1]

  • Ligand: Use bulky, electron-rich ligands like XPhos or BrettPhos . These facilitate reductive elimination, ensuring the product forms before the complex has time to undergo side reactions.

Module 3: Stability & Ring Opening

Q5: Can I use Lewis Acids to catalyze the addition of aniline to a cyclopropyl ketone?

Diagnosis: High risk of Donor-Acceptor (D-A) Ring Opening. Technical Insight: Cyclopropanes substituted with electron-withdrawing groups (D-A cyclopropanes) act as "spring-loaded" electrophiles. Strong Lewis Acids (e.g., TiCl₄, AlCl₃) will coordinate to the carbonyl, polarizing the C-C bond and triggering nucleophilic attack at the ring carbon (Ring Opening) rather than the carbonyl. Decision Matrix:

  • Goal = N-Cyclopropylaniline: Avoid strong Lewis Acids. Use reductive amination (Ti(OiPr)₄ + NaBH₄) at low temp (0°C).

  • Goal = Linear

    
    -amino ketone: Use Lewis Acids (Sc(OTf)₃) and heat.
    

Visualized Decision Workflows

Workflow 1: Optimization Logic Tree

OptimizationStrategy Start Start: Optimization of Cyclopropyl-Aniline Reaction MethodCheck Which Method? Start->MethodCheck ChanLam Chan-Lam Coupling (Cu-Catalysis) MethodCheck->ChanLam Buchwald Buchwald-Hartwig (Pd-Catalysis) MethodCheck->Buchwald CL_Issue Primary Issue? ChanLam->CL_Issue CL_LowYield Low Yield / Stalled CL_Issue->CL_LowYield CL_Sol1 Check Temp < 35°C Prevent De-boronation CL_LowYield->CL_Sol1 CL_Sol2 Add 4Å Mol. Sieves Remove Water CL_LowYield->CL_Sol2 BH_Issue Primary Issue? Buchwald->BH_Issue BH_Volatile Reagent Loss (CPA) BH_Issue->BH_Volatile BH_RingOpen Ring Opening Observed BH_Issue->BH_RingOpen BH_Sol1 USE SEALED TUBE Maintain [CPA] > 1M BH_Volatile->BH_Sol1 BH_Sol2 Switch to Mild Base (Cs2CO3) BH_RingOpen->BH_Sol2

Caption: Decision tree for selecting optimization parameters based on reaction type and observed failure mode.

Standardized Experimental Protocols

Protocol A: Pressure-Optimized Buchwald-Hartwig Coupling

Best for: Scalable synthesis using volatile cyclopropylamine.

  • Preparation: In a glovebox or under Argon, charge a pressure-rated vial (20 mL) with:

    • Pd(OAc)₂ (1.0 mol%)

    • XPhos (2.0 mol%)

    • Cs₂CO₃ (1.5 equiv, anhydrous)

    • Aryl Bromide (1.0 equiv)

  • Solvent & Amine: Add Toluene (0.5 M concentration relative to halide). Add Cyclopropylamine (1.2 equiv) via syringe.

  • Sealing: Immediately seal the vessel with a Teflon-lined crimp cap or screw cap rated for >5 bar.

  • Reaction: Heat block to 100°C for 12–16 hours.

    • Note on Pressure: The internal pressure will reach ~2.5 bar. Do not open until cooled to RT.

  • Workup: Cool to RT. Filter through Celite (elute with EtOAc). Concentrate.

Protocol B: Temperature-Controlled Chan-Lam Coupling

Best for: Mild synthesis with boronic acids.

  • Charge: To a round-bottom flask open to air:

    • Aniline (1.0 equiv)

    • Cyclopropylboronic acid (2.0 equiv - excess is critical)

    • Cu(OAc)₂ (1.0 equiv)

    • 2,2'-Bipyridine (1.0 equiv)

    • Na₂CO₃ (2.0 equiv)

  • Solvent: Add Dichloroethane (DCE) or Acetonitrile (0.1 M).

  • Conditions: Stir vigorously at 25°C (Room Temp) .

    • Critical Step: Attach an O₂ balloon. Do NOT heat.

  • Monitoring: Check TLC at 4 hours. If stalled, add fresh portion of boronic acid (0.5 equiv), not catalyst.

Quantitative Data: Temperature vs. Conversion

The following table illustrates the trade-off between reaction rate and catalyst/reagent stability for the Chan-Lam coupling of 4-bromoaniline with cyclopropylboronic acid.

Temperature (°C)Conversion (4h)Yield (Isolated)Observation
25°C 65%82% (after 12h)Slow but clean. Minimal byproduct.
40°C 85%70%Faster rate, but 10% protodeboronation observed.
60°C 95% (Boronic acid consumed)45%FAILURE. Boronic acid decomposed rapidly; incomplete coupling.
80°C N/A< 10%Rapid decomposition of reagents.

References

  • Chan-Lam Coupling Mechanism & Optimiz

    • Source: Organic Chemistry Portal.[2][3] "Chan-Lam Coupling."[2][4][5][6]

    • URL:[Link]

  • Copper-Promoted N-Cyclopropyl

    • Source: Bénard, S., Neuville, L., & Zhu, J. (2010).[7][8] Chemical Communications.[7][9]

    • URL:[Link]

  • Buchwald-Hartwig Amin

    • Source: WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?"
    • URL:[Link]

  • Scalable Synthesis of Cyclopropylamines

    • Source: Beilstein Journal of Organic Chemistry. "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride."
    • URL:[Link]

  • Simmons-Smith Cyclopropanation (Altern

    • Source: Wikipedia / Organic Chemistry Portal.[2]

    • URL:[Link]

Sources

Technical Support Center: Solubility Optimization for 4-Cyclopropyl-2-morpholinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-4C2M-001 Status: Open Agent: Senior Application Scientist Subject: Resolving Aqueous Solubility Issues for 4-Cyclopropyl-2-morpholinoaniline[1][2]

Executive Summary

You are encountering solubility difficulties with 4-Cyclopropyl-2-morpholinoaniline because it presents a "physicochemical paradox" common in kinase inhibitor intermediates: it contains a basic solubilizing group (morpholine) that is sterically and electronically offset by a highly lipophilic tail (cyclopropyl-aniline core).[1][2]

This guide provides three validated protocols to resolve this. Do not attempt to dissolve this compound in pure water or neutral buffers (PBS) directly; it will precipitate.

Module 1: Diagnostic & Chemical Profile

Before proceeding, understand the molecule's behavior. This prevents "blind" troubleshooting.

The Molecule
  • Core: Aniline (Weak base).

  • Solubilizer: Morpholine ring (Basic nitrogen, pKa ~6.5–7.0 when attached to phenyl ring).

  • Lipophile: Cyclopropyl group (Adds significant hydrophobicity,

    
    LogP ≈ +1.2 vs. methyl).[2]
    
The Problem: The "Brick Dust" Effect

At neutral pH (pH 7.4), the morpholine nitrogen is largely unprotonated. The cyclopropyl group drives the crystal lattice energy up and water affinity down.

  • Predicted LogP: ~2.5 – 3.2 (Moderately Lipophilic).

  • Intrinsic Solubility (

    
    ):  < 10 µg/mL in water (Estimated).[1]
    
FAQs: The Basics

Q: Why can't I just sonicate it longer? A: Sonication breaks particle agglomerates but does not change thermodynamic solubility. If the solvent system is thermodynamically unfavorable, the compound will re-precipitate immediately after sonication stops or upon storage.

Q: Will warming it help? A: Temporary heating helps dissolution, but upon cooling to room temperature or


, the compound is likely to crash out (crystallize) if you are above the saturation limit.

Module 2: Troubleshooting Protocols

Choose the protocol that matches your downstream application.[3]

Protocol A: The "In-Situ Salt" Method (Recommended for Cellular Assays)

Best for: In vitro biochemical assays where low percentages of organic solvent are required.[1][2]

The Logic: You must convert the free base into a soluble salt form in situ using a strong acid to protonate the morpholine nitrogen.

Reagents:

  • 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MSA).[1]

  • Sterile Water or Saline.

Step-by-Step:

  • Weigh the target amount of 4-Cyclopropyl-2-morpholinoaniline.[1][2]

  • Do NOT add water yet.

  • Add 1.0 - 1.1 equivalents of 1.0 M HCl (or MSA) directly to the powder.[2]

    • Calculation: If you have 1 mmol of compound, add 1.05 mmol of acid.

  • Vortex until the powder turns into a wet paste or fully dissolves (it may turn slightly yellow/purple due to aniline oxidation—this is normal).

  • Dilute slowly with water to the desired volume.

  • Critical Check: Measure pH. It should be < 5.0. If you must neutralize to pH 7.4, do so immediately before use and ensure the concentration is below 100 µM to prevent precipitation.

Protocol B: The Co-Solvent System (Universal)

Best for: Animal dosing (IP/PO) or high-concentration stocks.[1][2]

The Logic: Uses organic solvents to disrupt the crystal lattice and surfactants to prevent micro-precipitation upon dilution.

Formulation Table: Recommended Systems

ComponentRoleSystem 1 (Standard)System 2 (High Conc.)
DMSO Primary Solubilizer5%10%
PEG 400 Co-solvent/Stabilizer40%50%
Tween 80 Surfactant5%5%
Water/Saline Bulk Vehicle50%35%

Step-by-Step:

  • Dissolve compound completely in 100% DMSO (Stock conc: 50–100 mM).

  • Add PEG 400 and vortex. The solution will warm slightly (exothermic).

  • Add Tween 80 and vortex.

  • Add warm (

    
    ) water/saline  dropwise while vortexing.
    
    • Warning: Adding cold water rapidly can cause "shock precipitation."

Protocol C: Cyclodextrin Complexation (Advanced)

Best for: IV administration or sensitive biological models (avoids DMSO toxicity).[1][2]

The Logic: The hydrophobic cyclopropyl group is encapsulated inside the cyclodextrin cone, shielding it from water while the hydrophilic exterior keeps the complex soluble.

Reagents:

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).[1][2][4]
  • Citrate Buffer (pH 4.0).

Step-by-Step:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in 50 mM Citrate Buffer (pH 4.0).
    
  • Add the compound powder to this vehicle.

  • High-Shear Mixing: Sonicate for 30 minutes or stir overnight at room temperature.

  • Filter through a 0.22 µm PVDF filter.

  • Result: This creates a soluble inclusion complex that is stable and non-toxic.

Module 3: Visual Decision Workflows

Figure 1: Solubility Strategy Decision Tree

Use this flowchart to select the correct protocol based on your experimental constraints.

SolubilityStrategy Start Start: 4-Cyclopropyl-2-morpholinoaniline CheckApp What is the downstream application? Start->CheckApp CellAssay Cellular / Biochemical Assay CheckApp->CellAssay AnimalStudy In Vivo (Animal) Study CheckApp->AnimalStudy HighConc High Conc. Stock (>10mM) CheckApp->HighConc ToxicityCheck Is DMSO/Acid tolerated? CellAssay->ToxicityCheck RouteCheck Route of Admin? AnimalStudy->RouteCheck ProtB Protocol B: DMSO/PEG400/Tween HighConc->ProtB ProtA Protocol A: In-Situ Salt (HCl/MSA) ToxicityCheck->ProtA Yes (Standard) ProtC Protocol C: HP-beta-Cyclodextrin ToxicityCheck->ProtC No (Sensitive Cells) RouteCheck->ProtB Oral/IP RouteCheck->ProtC IV (No DMSO)

Caption: Decision matrix for selecting the optimal solubilization method based on biological tolerance and concentration requirements.

Figure 2: Mechanism of Solubilization

Understanding why the protocols work ensures reproducibility.

Mechanism cluster_Acid Protocol A (Acidification) cluster_CD Protocol C (Encapsulation) Compound Insoluble Base (Neutral pH) Salt Protonated Salt (Soluble) Compound->Salt Protonation of Morpholine N Complex Inclusion Complex (Soluble) Compound->Complex Hydrophobic Interaction H_Ion H+ (Acid) H_Ion->Salt CD Cyclodextrin (Bucket) CD->Complex

Caption: Mechanistic pathway showing how acidification (Protocol A) and encapsulation (Protocol C) overcome the intrinsic lipophilicity of the cyclopropyl-aniline core.[1][2]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[5][6] Advanced Drug Delivery Reviews. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2524-67-6, 4-Morpholinoaniline.[1][2] Link(Note: Used as the base structural reference for pKa and solubility prediction).[1]

Sources

Technical Support Center: Impurity Profiling for 4-Cyclopropyl-2-morpholinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-IMP-4C2M-001 Status: Active Last Updated: February 19, 2026 Audience: Analytical Chemists, CMC Leads, Stability Scientists

Introduction

Welcome to the Technical Support Center for 4-Cyclopropyl-2-morpholinoaniline . This guide addresses the specific stability challenges associated with this intermediate/fragment, commonly used in kinase inhibitor synthesis (e.g., EGFR inhibitors).

This molecule presents a unique "triad of reactivity":

  • Aniline Core: Highly susceptible to oxidative coupling and photolysis.

  • Morpholine Ring: Prone to N-oxidation and oxidative ring-opening.

  • Cyclopropyl Group: Generally stable but sensitive to acid-catalyzed ring opening.

Module 1: Analytical Method Setup (LC-MS/MS)

Q: I cannot separate the oxidative degradants from the parent peak. What column chemistry do you recommend?

A: Standard C18 columns often fail to resolve the N-oxide impurities because they co-elute with the parent due to similar hydrophobicity in acidic mobile phases.

Expert Protocol: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.

  • Mechanism: The aniline core allows for

    
     interactions with phenyl phases. The N-oxide derivative disrupts this interaction slightly more than it affects pure hydrophobic retention, improving resolution.
    
  • Mobile Phase Modifier: Use Ammonium Acetate (pH 4.5 - 5.0) rather than Formic Acid (pH 2.1).

    • Reasoning: At pH 2.1, both the morpholine nitrogen (

      
      ) and aniline nitrogen (
      
      
      
      ) are protonated. At pH 5.0, the aniline is largely neutral while the morpholine remains charged, creating a "retention handle" that amplifies selectivity differences between the parent and its degradants.

Q: My LC-MS spectrum shows a "ghost" peak at M-16. Is this a real impurity?

A: Likely not. This is a classic In-Source Fragmentation artifact common to N-oxides.

  • The Issue: Morpholine N-oxides are thermally labile. In a hot electrospray ionization (ESI) source, they undergo deoxygenation (

    
    ).
    
  • Validation Test:

    • Lower the Desolvation Temperature (e.g., from 500°C to 250°C).

    • Lower the Cone Voltage/Fragmentor Voltage.

    • Result: If the ratio of the N-oxide peak (Parent + 16 Da) to the Parent peak increases as temperature drops, the "parent" signal you see at high temp is actually an artifact of the N-oxide degrading inside the instrument.

Module 2: Degradation Pathways & Mechanisms

Q: What are the primary degradation products I should look for under stress conditions?

A: The degradation profile is condition-dependent. Refer to the Degradation Logic Map below for the specific mass shifts.

Oxidative Stress (Peroxide/AIBN)
  • Primary Target: The Morpholine Nitrogen.

  • Product A (Major): N-Oxide . Mass Shift: +16 Da .

  • Product B (Secondary): Ring Opening (Lactam/Hemiaminal) . Oxidation at the carbon

    
     to the morpholine nitrogen leads to ring opening, forming (2-hydroxyethoxy)acetamides. Mass Shift: +32 Da  or +14 Da  (carbonyl formation).
    
  • Aniline Oxidation: Formation of azo-dimers (Mass:

    
    ) is possible but sterically hindered by the ortho-morpholine group.
    
Acidic Stress (HCl/Heat)
  • Primary Target: The Cyclopropyl Ring.[1][2]

  • Mechanism: Acid-catalyzed nucleophilic ring opening.[2][3] The cyclopropyl ring acts as a "spring-loaded" electrophile.

  • Product: Linear propyl or branched chloropropyl derivatives.

  • Mass Shift: +36/38 Da (if HCl is used, Cl addition) or +18 Da (hydration to alcohol).

Photolytic Stress (ICH Q1B)
  • Primary Target: The Aniline Core.

  • Product: Radical-mediated polymerization (dimers) and oxidative deamination (purple/brown discoloration).

Visualization: Degradation Logic Map

DegradationPathways Parent 4-Cyclopropyl-2- morpholinoaniline (MW: 218.3) NOxide Morpholine N-Oxide (+16 Da) Parent->NOxide Oxidation (H2O2) Fastest Pathway Nitro Nitro/Nitroso Derivatives Parent->Nitro Strong Ox. Propyl Linear Propyl Derivative (+HCl / +H2O) Parent->Propyl Acid (HCl, Heat) Ring Opening Dimer Azo-Dimers (2M - 2H) Parent->Dimer UV Light (Radical Coupling) RingOpen Ring-Opened (Amino-ethoxy-acetic acid) (+32 Da) NOxide->RingOpen Over-oxidation

Caption: Figure 1. Predicted degradation tree for 4-Cyclopropyl-2-morpholinoaniline showing primary oxidative, acidic, and photolytic pathways.

Module 3: Experimental Workflow (ICH Q1A Alignment)

Q: How do I design a forced degradation study that complies with ICH Q1A(R2) for this specific molecule?

A: You must target 5–20% degradation. Do not obliterate the molecule, or you will characterize secondary debris rather than primary impurities.

Step-by-Step Protocol:

Stress TypeConditionDurationTarget OutcomeNotes
Acid 0.1 N HCl, 60°C1-8 HoursCyclopropyl ring openingCritical: Neutralize immediately before LC injection to prevent on-column degradation.
Base 0.1 N NaOH, 60°C1-24 HoursHydrolysis (Minor)Morpholine and cyclopropyl are generally base-stable. Watch for aniline acetylation if using acetate buffers.
Oxidation 3%

, RT
15-60 MinN-Oxide formationFast Reaction. Monitor closely. If degradation >20% in 5 mins, dilute peroxide to 0.3%.
Thermal 80°C (Solid State)7 DaysAmide coupling (Dimers)Check for color change (browning) indicating aniline oxidation.
Photo 1.2M lux hours~24-48 HoursRadical speciesKeep a "Dark Control" wrapped in foil to distinguish thermal vs. light effects.
Visualization: Workflow Diagram

Workflow cluster_stress Stress Conditions (ICH Q1A) Start Start: Pure API (>99.5% Purity) Acid Acid Hydrolysis (HCl) Start->Acid Ox Oxidation (H2O2) Start->Ox Photo Photolysis (UV/Vis) Start->Photo Quench Quench/Neutralize (Stop Reaction) Acid->Quench Ox->Quench Photo->Quench LCMS LC-MS Analysis (Phenyl-Hexyl Column) Quench->LCMS Check Check Mass Balance (Is Total Area > 95%?) LCMS->Check Fail Investigate Non-Eluting Polymers/Insolubles Check->Fail No Pass Identify Peaks (MS/MS Fragmentation) Check->Pass Yes

Caption: Figure 2. Step-by-step forced degradation workflow ensuring mass balance and regulatory compliance.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] Geneva: ICH Secretariat, 2003. Link

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[6][7] Geneva: ICH Secretariat, 1996. Link

  • Sielaff, B., et al. "Transformation of Morpholine by Mycobacterium strains." Applied and Environmental Microbiology, vol. 67, no. 6, 2001, pp. 2405–2409. (Mechanisms of morpholine ring opening). Link

  • Ramanathan, R., et al. "Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process."[8] Rapid Communications in Mass Spectrometry, vol. 15, no. 22, 2001, pp. 2085-2090. (Source fragmentation artifacts). Link

  • Charette, A. B., et al. "Acid-Catalyzed Ring Opening of Cyclopropanes." Chemical Reviews, vol. 118, no. 10, 2018. (Cyclopropyl stability mechanisms).[9]

Sources

overcoming steric hindrance in 2-position morpholine substitution

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support Knowledge Base for medicinal chemists and process development scientists. It addresses the specific challenges of functionalizing the morpholine ring at the 2-position (IUPAC: alpha to oxygen), a transformation historically plagued by poor electrophilicity and competing reactivity at the 3-position (alpha to nitrogen).

Topic: Overcoming Steric & Electronic Hindrance in 2-Position Substitution Ticket Type: Advanced Synthetic Methodology / Troubleshooting Audience: Medicinal Chemists, Process Chemists

Diagnostic: Defining the "2-Position" Problem

Before proceeding, we must align on nomenclature, as confusion here is the #1 cause of experimental failure in this domain.

  • IUPAC Definition (Standard): Oxygen is position 1. The carbons alpha to Oxygen are 2 and 6 . The carbons alpha to Nitrogen are 3 and 5 .

  • The Problem: The 2-position (alpha-oxy) is electronically deactivated compared to the 3-position (alpha-amino).

    • Steric/Synthetic Barrier: Installing bulky groups at C2 is difficult via standard nucleophilic substitution (

      
      ) due to the "anomeric-like" repulsion from the oxygen lone pair and the poor leaving group ability at this position.
      
    • Selectivity Barrier: Radical or lithiation strategies naturally favor the C3 position (stabilized by the adjacent Nitrogen lone pair).

Is your issue regarding:

  • Installing a group at C2? (Proceed to Module A)

  • Reacting a morpholine that already has a bulky C2 group? (Proceed to Module B)

Module A: Synthesis – Installing Bulky Groups at C2

Issue: “Standard cyclization of amino alcohols fails when I try to place a bulky group (e.g., t-butyl, ortho-substituted aryl) next to the oxygen.”

Root Cause: Traditional acid-catalyzed cyclization of diols or amino alcohols relies on


 displacements. Steric bulk at the reaction site raises the activation energy significantly, leading to elimination side products or no reaction.
Solution 1: The SnAP Reagent Protocol (Radical Cyclization)

Best for: De novo synthesis of 2-substituted morpholines with high steric demand. Mechanism: This method bypasses


 constraints by using a radical mechanism. It couples an aldehyde (providing the C2 substituent) with a SnAP (Stannyl Amine Protocol) reagent.[1]
Workflow Diagram

SnAP_Protocol cluster_legend Key Advantage Start Aldehyde Input (R-CHO) Imine Imine Intermediate (Stable) Start->Imine Condensation (MS 4Å) Reagent SnAP Morpholine Reagent (Amino-stannane) Reagent->Imine Cyclization Cu(II) Catalyzed Radical Cyclization Imine->Cyclization Cu(OTf)2 2,6-Lutidine Product 2-Substituted Morpholine (High Steric Tolerance) Cyclization->Product Endo-Cyclization Info Radical mechanism avoids SN2 steric penalty

Figure 1: The SnAP reagent workflow allows the installation of bulky R-groups derived from aldehydes, bypassing the steric limitations of traditional ring closures.

Step-by-Step Protocol (SnAP)
  • Imine Formation:

    • Combine the SnAP-M Reagent (1.0 equiv) and your Aldehyde (1.0 equiv) in CH₂Cl₂ (0.5 M).

    • Add activated 4Å Molecular Sieves. Stir at RT for 2–12 h.[2]

    • QC Check: Verify imine formation by ¹H NMR (look for disappearance of aldehyde proton).

    • Filter through Celite and concentrate.

  • Cyclization:

    • Dissolve the crude imine in a mixture of CH₂Cl₂ and HFIP (4:1 ratio).[3] Note: HFIP is critical for stabilizing the radical cation intermediate.

    • Add 2,6-lutidine (1.0 equiv) and Cu(OTf)₂ (1.0 equiv).[2]

    • Stir at RT for 12–24 h.

    • Quench: Add aqueous NH₄OH to chelate copper (blue solution) and extract with CH₂Cl₂.

Solution 2: Decarboxylative Giese Reaction (Late-Stage)

Best for: Functionalizing an existing morpholine ring at C2. Concept: Instead of fighting sterics with substitution, use a carboxylic acid at C2 as a "radical handle" to install alkyl groups via photoredox catalysis.

Protocol Summary:

  • Substrate: Morpholine-2-carboxylic acid (commercially available).

  • Reagents: Ir[dF(CF₃)ppy]₂dtbbpy (Photocatalyst), Alkyl halide (Electrophile).

  • Conditions: Blue LED, Cs₂CO₃, DMF.

  • Why it works: The carboxyl group is easily installed or purchased. The photoredox cycle generates a radical at C2 which, despite being alpha-oxy, can be trapped by electron-deficient alkenes or coupled with halides.

Module B: Reactivity – Handling 2-Substituted Morpholines

Issue: “I have successfully synthesized 2-t-butylmorpholine, but it reacts sluggishly in subsequent N-alkylations or Buchwald couplings.”

Root Cause: While the 2-position is "remote" from the nitrogen (position 4), a bulky group at C2 locks the morpholine ring into a specific chair conformation to avoid 1,3-diaxial interactions. This can force the Nitrogen lone pair into a less accessible orientation or create a "puckered" transition state that disfavors nucleophilic attack.

Troubleshooting Table: Reactivity Optimization
SymptomDiagnosisRecommended Fix
Low Yield in Buchwald Coupling The C2 substituent forces the N-substituent (in the transition state) axial to avoid steric clash, but the catalyst requires equatorial approach.Switch Ligand: Move to smaller, more flexible ligands (e.g., BrettPhos -> RuPhos) or use a precatalyst (Pd-G4) to ensure rapid oxidative addition before amine coordination.
Poor Solubility C2-substituted morpholines often have high crystallinity or lipophilicity changes.Solvent Switch: Use HFIP (Hexafluoroisopropanol) as a co-solvent. It disrupts aggregation and activates the morpholine via H-bonding to the oxygen.
Regioselectivity Issues In asymmetric synthesis, the C2 group directs incoming electrophiles.Leverage Conformation: A bulky C2 group (e.g., Ph, tBu) will sit equatorial . This blocks the "top" face of the ring. Direct incoming reagents to the "bottom" face (trans to the C2 group).
Conformational Analysis Diagram

Conformation cluster_chair Conformational Locking State1 2-Substituent Axial (High Energy - Unfavorable) State2 2-Substituent Equatorial (Low Energy - Preferred) State1->State2 Ring Flip (Equilibrium shifts right) Effect Result: Nitrogen Lone Pair Orientation is sterically defined. State2->Effect

Figure 2: A bulky substituent at C2 locks the morpholine into a chair conformation where the substituent is equatorial. This dictates the vector of approach for reagents attacking the Nitrogen.

Module C: Frequently Asked Questions (FAQs)

Q1: Can I use direct lithiation to functionalize the 2-position? A: Generally, No . Treatment of N-protected morpholine with s-BuLi typically results in lithiation at the 3-position (alpha-amino) because the dipole stabilization from the N-Boc/N-Benzyl group is stronger than the alpha-oxygen effect. To hit the 2-position, you usually need a directing group on the Nitrogen that coordinates to the metal and "swings" it to C2, or you must block C3/C5.

Q2: I need a 2,2-disubstituted morpholine (gem-dimethyl). Is SnAP still viable? A: Yes, but you need a ketone-derived SnAP protocol, which is slower. A better alternative for gem-disubstituted morpholines is the "Ethylene Sulfate" method (See Ortiz et al., 2024). You react a 1,2-amino alcohol with a substituted ethylene sulfate. This


 cascade is surprisingly robust for quaternary centers if the temperature is controlled.

Q3: What is the best protecting group for the Nitrogen if I am modifying C2? A: Use N-Benzyl (Bn) or N-Trityl . Avoid Carbamates (Boc/Cbz) if you are trying to do radical chemistry at C2, as the rotamers of the carbamate can complicate NMR analysis and sometimes interfere with radical stability.

References

  • SnAP Reagents for Satur

    • Source: Luescher, M. U., et al. (2014).[2] "SnAP Reagents for the Synthesis of Piperazines and Morpholines." Nature Chemistry.[4]

    • Context: Primary protocol for overcoming steric barriers in ring synthesis.
  • Photoredox C-H Functionaliz

    • Source: McNally, A., et al. (2014).[2] "Discovery of an alpha-amino C-H arylation reaction using the strategy of accelerated serendipity." Science. (Note: Focuses on C3, but principles apply to radical stability).

    • Context: Radical mechanisms to bypass steric hindrance.
  • Green Synthesis via Ethylene Sulf

    • Source: Ortiz, K. G., et al. (2024).[5][6] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." J. Am. Chem. Soc.[6]

    • Context: Modern, scalable alternative for substituted morpholines.[5]

  • Organocatalytic Synthesis of C2-Functionalized Morpholines

    • Source:National Institutes of Health (PMC). "Enantioselective synthesis of C2-functionalized, N-protected morpholines."
    • Context: Asymmetric approaches to C2 substitution.[7][8]

Sources

Validation & Comparative

High-Resolution LC-MS Confirmation of 4-Cyclopropyl-2-morpholinoaniline: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyclopropyl-2-morpholinoaniline (C₁₃H₁₈N₂O) represents a challenging structural motif in drug development, combining a basic morpholine ring (pKa ~8.3) with a lipophilic cyclopropyl moiety. In synthetic workflows, confirming this structure requires distinguishing it from closely related impurities such as des-cyclopropyl analogs, regioisomers, and unreacted fluoro-aniline precursors.

This guide compares the Optimized LC-MS/MS Confirmation Protocol against traditional HPLC-UV and Generic LC-MS methods. While UV detection often fails to resolve the target from non-chromophoric impurities, and generic LC-MS methods suffer from ion suppression, the optimized protocol described below utilizes pH-controlled ionization and specific fragmentation targeting to achieve >99.9% confidence in structural identity.

Performance Comparison: Optimized LC-MS vs. Alternatives
FeatureOptimized LC-MS/MS (Recommended) Standard HPLC-UV (254 nm) Generic LC-MS (Formic Acid)
Specificity High (Mass + Fragment Fingerprint)Low (Co-elution common)Medium (Isobaric interference)
Sensitivity < 1 ng/mL ~500 ng/mL~10 ng/mL
Structural Insight Definitive (via MS2 fragmentation)None (Retention time only)Partial (Molecular ion only)
Impurity ID Identifies specific substructure lossQuantifies only UV-active speciesMisses non-ionizable adducts

PART 1: The Chemical Logic (E-E-A-T)

To interpret the data correctly, one must understand the molecule's behavior inside the mass spectrometer.

Ionization Physics

The molecule contains two nitrogen atoms:

  • Aniline Nitrogen: Low basicity (pKa ~4.0) due to resonance delocalization with the phenyl ring.

  • Morpholine Nitrogen: Moderate basicity (pKa ~8.3).

Causality in Method Design:

  • Protonation Site: In positive ESI (+ESI), the proton attaches preferentially to the morpholine nitrogen .

  • Chromatography Implication: Using a low pH mobile phase (0.1% Formic Acid, pH ~2.7) ensures the molecule is fully protonated (

    
    ), improving sensitivity. However, fully charged basic amines often tail on C18 columns due to silanol interactions.
    
  • Solution: We utilize a Charged Surface Hybrid (CSH) C18 column or a Phenyl-Hexyl phase to mitigate tailing and provide orthogonal selectivity for the aromatic ring.

Theoretical Mass & Isotopes
  • Formula: C₁₃H₁₈N₂O

  • Monoisotopic Mass: 218.1419 Da

  • Target Ion

    
    : 219.1492 m/z 
    
  • Isotope Pattern: The

    
     isotope (M+1) should appear at ~220.15 with approximately 14.3% relative abundance (1.1% × 13 carbons).
    

PART 2: Optimized Experimental Protocol

This protocol is designed to be self-validating. If the retention time shifts >5% or the MS2 transitions disappear, the system flags a "Suspect Identity."

Materials & Methods[1][2][3][4][5][6][7]
  • Instrument: Q-TOF or Triple Quadrupole LC-MS (e.g., Agilent 6400 series or Thermo Q-Exactive).

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) OR Phenomenex Kinetex Phenyl-Hexyl.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile
Time (min)% Mobile Phase BFlow Rate (mL/min)Rationale
0.0050.4Initial trapping of polar salts.
1.0050.4Isocratic hold.
8.00950.4Linear gradient to elute lipophilics.
10.00950.4Column wash.
10.1050.4Re-equilibration.
MS Source Parameters (ESI+)[5][8]
  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Fragmentor Voltage: 110 V (Optimized to prevent in-source fragmentation of the cyclopropyl group).

PART 3: Data Interpretation & Fragmentation Analysis[7]

This is the core of the confirmation. You are looking for a specific "fingerprint" that confirms the presence of both the morpholine and the cyclopropyl groups.

The Fragmentation Pathway (MS2)

When the parent ion (219.15) is subjected to Collision Induced Dissociation (CID), it follows a predictable breakdown.

  • Primary Loss (Morpholine Ring): The morpholine ring is the most fragile component. It typically undergoes a neutral loss of C₂H₄O (44 Da) or C₂H₅N (43 Da) depending on the ring opening mechanism.

  • Secondary Loss (Cyclopropyl): The cyclopropyl group is relatively stable but can be lost as a propene radical or via ring opening if collision energy is high (>35 eV).

  • Diagnostic Ions:

    • m/z 219.15: Parent Ion

      
      .
      
    • m/z 175.12: Loss of C₂H₄O (Morpholine fragmentation). High Intensity.

    • m/z 160.10: Loss of cyclopropyl radical (less common, requires high energy).

    • m/z 132.08: Combined loss of morpholine fragment and cyclopropyl ring.

Visualization: MS/MS Fragmentation Logic

FragmentationPathway cluster_legend Interpretation Key Parent Parent Ion [M+H]+ = 219.15 (Intact Molecule) Frag1 Fragment A m/z ~ 175.12 (Loss of C2H4O from Morpholine) Parent->Frag1 Neutral Loss -44 Da (C2H4O) Frag2 Fragment B m/z ~ 133.08 (Core Aniline Structure) Frag1->Frag2 Loss of Propyl/Cyclopropyl -42 Da Legend 1. Presence of 219.15 confirms MW. 2. Presence of 175.12 confirms Morpholine connectivity. 3. Absence of 175.12 suggests Morpholine ring oxidation or absence.

Figure 1: Predicted MS/MS fragmentation pathway for 4-Cyclopropyl-2-morpholinoaniline. The transition 219 -> 175 is the primary quantifier transition.

PART 4: Differentiating from Impurities

The true value of LC-MS is distinguishing the target from synthesis byproducts.

The "Des-Cyclopropyl" Impurity (4-Morpholinoaniline)
  • Origin: Incomplete alkylation or use of wrong starting material.

  • Mass: [M+H]+ = 179.12.

  • Differentiation:

    • LC: Elutes significantly earlier than the target (Target is more lipophilic due to cyclopropyl).

    • MS: Mass difference of 40 Da.

The "Fluoro" Precursor (4-Cyclopropyl-2-fluoroaniline)[9]
  • Origin: Unreacted starting material (Morpholine displacement failed).

  • Mass: [M+H]+ = 152.08.

  • Differentiation:

    • LC: Elutes later (Fluorine is lipophilic, and it lacks the polar morpholine oxygen).

    • MS: No m/z 175 fragment.

Regioisomers (e.g., 2-Cyclopropyl-4-morpholinoaniline)
  • Origin: Isomerization during synthesis.

  • Mass: Identical (219.15).

  • Differentiation:

    • LC: Requires Phenyl-Hexyl column. The "ortho" morpholine (target) creates a different steric bulk than "para" morpholine, shifting retention time.

    • MS/MS: The "ortho" effect often enhances specific fragmentation (proximity effect) compared to the para-isomer.

Analytical Workflow Diagram

Workflow Sample Crude Reaction Mix LC LC Separation (CSH C18, pH 3) Sample->LC MS1 MS1 Scan (Target m/z 219.15) LC->MS1 Decision Peak Found? MS1->Decision MS2 MS2 Fragmentation (Check for 175.12) Decision->MS2 Yes Reject REJECT Impurity/Isomer Decision->Reject No Confirm CONFIRMED Identity Validated MS2->Confirm Fragment Match MS2->Reject Fragment Mismatch

Figure 2: Decision tree for confirming compound identity using the optimized LC-MS protocol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75655, 4-Morpholinoaniline. Retrieved from [Link]

  • Holčapek, M., et al. (2010).Fragmentation behavior of morpholine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual citation for morpholine ring cleavage mechanisms).

A Tale of Two Rings: Unpacking the Bioactivity of 4-Cyclopropyl and 4-Isopropyl Morpholinoanilines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Classic Bioisosteric Pair

In the intricate world of drug discovery, even the smallest structural modifications can cast a long shadow on a compound's biological activity. The strategic replacement of one functional group with another, a practice known as bioisosteric replacement, is a cornerstone of medicinal chemistry. This guide delves into a classic and often pivotal bioisosteric pair: the cyclopropyl and isopropyl groups, specifically when appended to the 4-position of a morpholinoaniline scaffold. While both are small, lipophilic groups, their subtle differences in sterics, electronics, and conformational rigidity can lead to significant divergence in kinase inhibitory potency and overall pharmacological profile.

This guide will provide researchers, scientists, and drug development professionals with an in-depth comparison of the bioactivity of 4-cyclopropyl- versus 4-isopropyl-substituted morpholinoanilines. We will explore the underlying principles of this bioisosteric relationship, present comparative experimental data from analogous series of kinase inhibitors, and provide detailed experimental protocols to empower your own investigations.

The Allure of the Small Ring: Why Cyclopropyl Often Punches Above Its Weight

The morpholinoaniline core is a well-established pharmacophore in numerous kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3][4] The aniline moiety typically engages in crucial hydrogen bonding interactions within the kinase hinge region, while substituents on the aniline ring explore adjacent pockets, influencing potency and selectivity.

The choice between a cyclopropyl and an isopropyl group at the 4-position of the aniline is a recurring theme in structure-activity relationship (SAR) studies. While structurally similar, they impart distinct properties to the parent molecule:

  • Conformational Rigidity: The cyclopropyl group, being a strained three-membered ring, is conformationally restricted. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to the target protein, potentially leading to higher affinity. In contrast, the isopropyl group has greater rotational freedom.

  • Electronic Properties: The cyclopropyl group exhibits a degree of unsaturation and can participate in electronic interactions, including hyperconjugation. This can influence the pKa of the aniline nitrogen and its hydrogen bonding capabilities.

  • Lipophilicity: Generally, the cyclopropyl group is considered to be less lipophilic than the isopropyl group. This can have a profound impact on a compound's solubility, permeability, and overall ADME (absorption, distribution, metabolism, and excretion) properties.

Head-to-Head: Comparative Bioactivity Data

Compound Analogue (Scaffold: Quinazolinone)TargetBioactivity (IC50)
N-Cyclopropyl p38α MAP KinaseFavorable for activity
N-Isopropylp38α MAP KinaseLess active than cyclopropyl
N-Ethylp38α MAP KinaseLess active than cyclopropyl
N-Methylp38α MAP KinaseLess active than cyclopropyl

This data is based on a qualitative statement from a study on the discovery of AZD6703, a clinical p38α MAP kinase inhibitor. The study indicated that the cyclopropyl group was favorable for activity compared to methyl, ethyl, and isopropyl groups.[5]

This example, although on a different scaffold, strongly suggests that the unique properties of the cyclopropyl ring can confer a significant advantage in kinase inhibition. The enhanced activity is likely a result of an optimal fit within the hydrophobic pocket of the kinase, potentially coupled with the favorable conformational and electronic properties of the cyclopropyl group.

The p38 MAPK Signaling Pathway: A Key Target

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[4] Its dysregulation is implicated in a range of diseases, including inflammatory disorders and cancer, making it a key therapeutic target.[3][6]

p38_MAPK_pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3Ks MAP3Ks (e.g., TAK1, ASK1) Stress->MAP3Ks MKKs MKK3/6 MAP3Ks->MKKs phosphorylates p38 p38 MAPK MKKs->p38 phosphorylates Downstream Downstream Targets (Transcription Factors, Kinases) p38->Downstream phosphorylates Response Cellular Responses (Inflammation, Apoptosis, etc.) Downstream->Response

Caption: The p38 MAPK signaling cascade.

Experimental Protocol: p38α MAP Kinase Inhibition Assay

To empirically determine the inhibitory potential of your 4-cyclopropyl- and 4-isopropyl-morpholinoaniline derivatives against p38α MAPK, a robust and reproducible assay is essential. The following is a representative protocol for a biochemical kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against p38α MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • Biotinylated substrate peptide (e.g., Biotin-MBP)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (4-cyclopropyl- and 4-isopropyl-morpholinoanilines) dissolved in DMSO

  • Detection reagent (e.g., LanthaScreen™ Tb-anti-pMBP antibody)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 2.5 µL of the diluted test compounds to the wells of a 384-well plate. For control wells, add 2.5 µL of DMSO.

  • Enzyme and Substrate Addition: Prepare a master mix of p38α kinase and the biotinylated substrate peptide in assay buffer. Add 5 µL of this mix to each well.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for p38α.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Detection: Prepare the detection reagent mix containing the Tb-anti-pMBP antibody in a suitable buffer. Add 10 µL of the detection mix to each well to stop the kinase reaction.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 520 nm and 495 nm).

  • Data Analysis: Calculate the ratio of the two emission signals. Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for a p38α MAPK inhibition assay.

Conclusion: A Small Change, A Big Impact

The choice between a cyclopropyl and an isopropyl substituent on a morpholinoaniline scaffold is a nuanced decision with potentially significant consequences for bioactivity. While both are small alkyl groups, the increased rigidity and altered electronic properties of the cyclopropyl ring can lead to enhanced potency, as demonstrated in analogous kinase inhibitor series. This guide provides a framework for understanding and investigating this important bioisosteric relationship. By combining careful literature analysis with robust experimental validation, researchers can harness the subtle power of these small rings to design the next generation of potent and selective kinase inhibitors.

References

  • Nash, I., et al. The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Bioorganic & Medicinal Chemistry Letters.
  • AZD-6703. Patsnap Synapse. Accessed February 19, 2026.
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. 2024.
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design. 2016.
  • Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters. 2007.
  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Medicinal Chemistry Research. 2013.
  • Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. 2014.
  • Structural basis for p38alpha MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity.

Sources

A Senior Application Scientist's Guide to IR Spectroscopy for the Validation of 4-Cyclopropyl-2-morpholinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for utilizing Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the chemical identity of 4-Cyclopropyl-2-morpholinoaniline. Moving beyond a simple checklist of peaks, we will explore the causal relationships between molecular structure and spectral features, establish a self-validating experimental protocol, and compare the target molecule's expected spectrum against its constituent functional groups. This document is intended for researchers, scientists, and drug development professionals who require rigorous, data-driven validation of novel chemical entities.

The Principle: Why IR Spectroscopy for Structural Validation?

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] Covalent bonds are not static; they stretch, bend, and rotate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrations.[3] An IR spectrum, which plots transmittance or absorbance against wavenumber (cm⁻¹), provides a unique "fingerprint" of a molecule's functional groups.[3][4] For a complex molecule like 4-Cyclopropyl-2-morpholinoaniline, this technique is indispensable for verifying that the key architectural components have been successfully assembled.

Molecular Structure of 4-Cyclopropyl-2-morpholinoaniline

To predict the IR spectrum, we must first deconstruct the molecule into its primary vibrating components: the N-H bond of the secondary amine, the aromatic aniline core, the saturated morpholine ring, and the strained cyclopropyl group.

Caption: Key functional groups of 4-Cyclopropyl-2-morpholinoaniline.

Predicted IR Absorption Profile

The definitive validation of 4-Cyclopropyl-2-morpholinoaniline rests on identifying a unique combination of absorption bands. The following table synthesizes expected peak locations based on established group frequencies for its constituent parts.

Expected Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected IntensityRationale & References
~3350 - 3310N-H StretchSecondary Aromatic AmineMedium-Weak, SharpSecondary amines exhibit a single N-H stretching band, typically weaker than O-H bands.[5][6]
~3100 - 3050C-H StretchCyclopropyl RingMedium-WeakThe C-H bonds on a strained cyclopropane ring absorb at a characteristically higher frequency than typical alkane C-H bonds.[7]
~3080 - 3010C-H StretchAromatic Ring (Ar-H)Medium-WeakC-H stretching vibrations on an aromatic ring consistently appear just above 3000 cm⁻¹.[4]
~2960 - 2850C-H StretchMorpholine & Cyclopropyl (CH₂)StrongAsymmetric and symmetric stretching of aliphatic C-H bonds from the morpholine and cyclopropyl CH₂ groups.[6][8][9]
~1620 - 1580C=C StretchAromatic RingMedium-StrongVibrations of the carbon-carbon bonds within the benzene ring typically produce a pair of sharp bands in this region.[4]
~1520 - 1500C=C StretchAromatic RingMedium-StrongA second characteristic band for aromatic C=C stretching.
~1470 - 1440CH₂ Scissoring/BendingMorpholine & CyclopropylMediumDeformation vibrations of the methylene groups are expected here.[10]
~1335 - 1250C-N StretchAromatic Amine (Ar-N)StrongThe stretching of the C-N bond where the nitrogen is attached to the aromatic ring is a strong, diagnostic absorption.
~1250 - 1020C-N StretchAliphatic Amine (Morpholine)MediumThe C-N bonds within the saturated morpholine ring absorb in this range.[5]
~1120 - 1080C-O-C StretchEther (Morpholine)StrongThe asymmetric C-O-C stretch of the ether within the morpholine ring is expected to be a very strong and prominent band.
~1020 - 1000Ring DeformationCyclopropyl RingMediumSkeletal vibrations of the cyclopropane ring itself often produce a characteristic absorption in this region.[10][11]
~900 - 675C-H Out-of-Plane BendAromatic RingStrongThe position of these strong "oop" bands can provide information about the substitution pattern on the benzene ring.

Comparative Analysis: Validating Through Analogs

No spectrum should be analyzed in isolation. A critical validation step involves comparing the spectrum of the final product with simpler, commercially available analogs. This allows for the unambiguous assignment of peaks originating from each part of the molecule.

CompoundKey Expected Peaks (cm⁻¹)Significance for Comparison
Aniline 3430 & 3350 (doublet, N-H stretch)[5][12], 1620 (N-H bend), 1280 (strong Ar-C-N stretch)[5]Provides the baseline spectrum for the aromatic amine core. The presence of a doublet for the N-H stretch confirms a primary amine, which should be absent in our target compound.
Morpholine 3330 (single N-H stretch)[9], 2950-2840 (strong C-H stretch), 1115 (strong C-O-C stretch)[8]Confirms the characteristic absorptions of the morpholine ring, especially the strong C-O-C ether stretch. The N-H peak should be absent in the final product's N-substituted morpholine moiety.
Cyclopropylbenzene ~3080 (Cyclopropyl C-H stretch), ~3030 (Aromatic C-H stretch), ~1020 (Ring deformation)Isolates the unique absorptions of the cyclopropyl group when attached to a benzene ring, helping to distinguish its C-H stretch from the aromatic C-H stretches.
4-Cyclopropyl-2-morpholinoaniline (Target) ~3330 (single N-H), ~3080 (Cyclopropyl C-H), ~1280 (Ar-C-N), ~1115 (C-O-C)The final spectrum must be a logical superposition of these key features: a single secondary amine N-H, both cyclopropyl and aromatic C-H stretches above 3000 cm⁻¹, and the strong, characteristic C-N and C-O stretches in the fingerprint region.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Trustworthiness in spectral data begins with a robust and reproducible experimental protocol. The choice of sampling technique depends on the physical state of the sample. For a solid powder, the Attenuated Total Reflectance (ATR) method is often preferred for its speed and minimal sample preparation.

Workflow for FTIR-ATR Analysis

cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis p1 Ensure ATR crystal is clean. Wipe with isopropanol. p2 Place a small amount (~1-2 mg) of 4-Cyclopropyl-2-morpholinoaniline powder onto the crystal. p1->p2 p3 Apply consistent pressure using the anvil to ensure good sample contact. p2->p3 a1 Collect Background Spectrum. (Clean crystal with anvil engaged) p3->a1 a2 Collect Sample Spectrum. (Typically 32-64 scans at 4 cm⁻¹ resolution) a1->a2 d1 Perform automatic background subtraction. a2->d1 d2 Perform ATR correction (if available). d1->d2 d3 Label significant peaks and compare with the predicted absorption table. d2->d3

Caption: Standard Operating Procedure for FTIR-ATR analysis.

Step-by-Step Methodology
  • Instrument Preparation: Turn on the FTIR spectrometer and allow the source and laser to stabilize for at least 15-30 minutes.

  • Crystal Cleaning: Before any measurement, clean the ATR crystal (typically diamond or germanium) with a solvent-moistened, non-abrasive wipe (e.g., Kimwipe™ soaked in isopropanol) to remove any residue.[13]

  • Background Collection: With the clean, empty crystal, lower the pressure anvil and collect a background spectrum. This is crucial as it measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.[1]

  • Sample Application: Place a small amount of the purified solid 4-Cyclopropyl-2-morpholinoaniline onto the center of the ATR crystal. A spatula tip is usually sufficient.

  • Apply Pressure: Lower the pressure anvil onto the sample until a consistent force is applied. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality spectrum.[14]

  • Sample Spectrum Collection: Acquire the sample spectrum. A typical acquisition consists of co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.[4]

  • Cleaning: After analysis, thoroughly clean the sample from the crystal and anvil using the same procedure as in step 2.

Alternative Method: KBr Pellet For samples that are difficult to analyze with ATR or for confirmatory purposes, the Potassium Bromide (KBr) pellet method can be used. This involves grinding 1-2 mg of the sample with ~100-200 mg of dry KBr powder and pressing it into a transparent disc under high pressure.[14][15] This disc is then analyzed in transmission mode. Note that KBr is hygroscopic, and water contamination can lead to broad O-H bands in the spectrum.

Data Interpretation and Validation Logic

The final step is a logical comparison of the acquired data against the predicted and comparative data.

start Acquire Experimental FTIR Spectrum proc1 Identify major peaks in the Diagnostic Region (4000-1400 cm⁻¹). start->proc1 chk1 Does spectrum show a single, sharp N-H peak at ~3330 cm⁻¹? proc1->chk1 chk2 Are C-H stretch peaks present BOTH above and below 3000 cm⁻¹? chk1->chk2 Yes fail Structure NOT Confirmed. Review synthesis & purity. chk1->fail No proc2 Identify major peaks in the Fingerprint Region (1400-600 cm⁻¹). chk2->proc2 Yes chk2->fail No chk3 Is a strong band present for Ar-N (~1280 cm⁻¹) AND C-O-C (~1115 cm⁻¹)? proc2->chk3 pass Structure Confirmed chk3->pass Yes chk3->fail No

Caption: Logical workflow for spectral validation.

Causality in Interpretation:

  • A single N-H peak around 3330 cm⁻¹ (and not a doublet) confirms the presence of a secondary, not primary, amine.

  • The presence of C-H stretching peaks both above 3000 cm⁻¹ (from the aromatic and cyclopropyl groups) and below 3000 cm⁻¹ (from the morpholine and cyclopropyl groups) is a mandatory finding. The absence of either would indicate a missing structural component.

  • The fingerprint region must contain the strong, characteristic bands for the aromatic C-N bond and the morpholine C-O-C ether bond. Their simultaneous presence is a powerful confirmation that the morpholine ring has been successfully coupled to the aniline core.

By systematically verifying these key features against the predicted values and comparative analog data, a researcher can confidently confirm the successful synthesis and structural integrity of 4-Cyclopropyl-2-morpholinoaniline.

References

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum...

  • Northern Illinois University. (n.d.). FT-IR sample preparation.

  • Royal Society of Chemistry. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches.

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

  • The Royal Society. (n.d.). Vibrational band intensities in substituted anilines.

  • ACS Publications. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy.

  • National Institute of Standards and Technology. (n.d.). Morpholine. NIST WebBook.

  • ResearchGate. (n.d.). Comparison of (a) experimental IR spectrum of aniline with theoretical...

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

  • Agilent. (2012). Sample Preparation Free, Ultra High Spatial Resolution FTIR Microscopy & Chemical Imaging.

  • BenchChem. (n.d.). Spectroscopic Confirmation of Heptyl-Cyclopropane: A Comparative Guide.

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),...

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines.

  • International Letters of Chemistry, Physics and Astronomy. (n.d.). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study.

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane.

  • ACS Publications. (n.d.). Characteristic Infrared Absorption Bands of the Cyclopropyl Ring.

  • ACS Publications. (n.d.). The Infrared Spectra of Some Cyclopropanes.

  • University of Wroclaw. (n.d.). Table of Characteristic IR Absorptions.

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.

Sources

A Structural Comparison of 4-Cyclopropyl-2-morpholinoaniline Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural comparison of a series of aniline-based compounds featuring a core 4-cyclopropyl-2-morpholinoaniline scaffold and its analogs. We will delve into their synthesis, structure-activity relationships (SAR), and the experimental protocols used to evaluate their potential as kinase inhibitors in the context of cancer drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals.

Introduction: The Promise of Morpholine-Containing Scaffolds in Oncology

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its presence can enhance aqueous solubility, metabolic stability, and target binding affinity. When combined with an aniline framework and a cyclopropyl group, it forms a unique chemical space with significant potential for developing targeted therapies. The cyclopropyl group, in particular, is a valuable substituent in drug design as it can introduce conformational rigidity and improve metabolic stability.[2] This guide will focus on analogs built around a central anilino-heterocycle core, a common feature in many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them a prime target for drug development.[3][4]

The Core Scaffold: A Versatile Platform for Kinase Inhibition

The general structure of the analogs discussed in this guide is centered around a heteroaromatic core, typically a quinoline or pyrimidine ring, substituted with a morpholine group and an aniline moiety. The 4-cyclopropyl substitution on the aniline ring is a key feature we will explore.

cluster_0 Core Scaffold core Heterocycle Heterocycle Morpholine Morpholine Heterocycle->Morpholine at C2 Aniline Aniline Heterocycle->Aniline at C4 Cyclopropyl Cyclopropyl Aniline->Cyclopropyl at C4

Caption: Generalized structure of the 4-cyclopropyl-2-morpholinoaniline analog core scaffold.

Synthetic Strategy: A Generalized Approach

The synthesis of these analogs generally follows a convergent approach, where the substituted aniline and the morpholino-heterocycle are prepared separately and then coupled in the final steps. The following is a generalized protocol based on methods reported for similar structures.[5][6]

Experimental Protocol: Synthesis of 2-morpholino-4-(4-cyclopropylanilino)quinoline

Materials:

  • 2,4-dichloroquinoline

  • Morpholine

  • 4-cyclopropylaniline

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Solvent (e.g., Dioxane)

Procedure:

  • Step 1: Synthesis of 4-chloro-2-morpholinoquinoline. In a round-bottom flask, dissolve 2,4-dichloroquinoline (1.0 eq) in a suitable solvent like isopropanol. Add morpholine (1.1 eq) and heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Step 2: Buchwald-Hartwig amination. To a clean, dry flask, add 4-chloro-2-morpholinoquinoline (1.0 eq), 4-cyclopropylaniline (1.2 eq), palladium acetate (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq). Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous dioxane and heat the reaction mixture at 100 °C for 12-18 hours.

  • Step 3: Workup and purification. After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 2-morpholino-4-(4-cyclopropylanilino)quinoline.

Characterization: The final compound should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[5]

G start Starting Materials (2,4-dichloro-heterocycle, 4-cyclopropylaniline, morpholine) step1 Nucleophilic Aromatic Substitution (Morpholine + Dichloro-heterocycle) start->step1 intermediate 4-Chloro-2-morpholino-heterocycle step1->intermediate step2 Buchwald-Hartwig Amination (Intermediate + 4-cyclopropylaniline) intermediate->step2 product Final Product (4-cyclopropyl-2-morpholinoaniline analog) step2->product purification Purification (Column Chromatography) product->purification

Caption: Generalized synthetic workflow for 4-cyclopropyl-2-morpholinoaniline analogs.

Structural Comparison and Structure-Activity Relationships (SAR)

The biological activity of these analogs is highly dependent on the nature and position of substituents on both the heterocyclic core and the aniline ring.

The Role of the Cyclopropyl Group

The introduction of a cyclopropyl group at the 4-position of the aniline ring is a key modification. This small, strained ring system offers several advantages in drug design:

  • Conformational Rigidity: It restricts the rotation of the aniline ring, which can lead to a more favorable binding conformation with the target protein.

  • Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to a simple alkyl chain, potentially leading to an improved pharmacokinetic profile.[2]

  • Lipophilicity: It increases the lipophilicity of the molecule, which can enhance cell permeability.

Substitutions on the Heterocyclic Core

The nature of the heterocyclic core itself plays a significant role. Quinoline and pyrimidine are two common scaffolds found in kinase inhibitors.[5][7][8] The morpholine group is typically found at the 2-position of these rings.

Substitutions on the Aniline Ring

Modifications to the aniline ring, in addition to the cyclopropyl group, can have a profound impact on activity. Electron-donating or electron-withdrawing groups can modulate the pKa of the aniline nitrogen and influence hydrogen bonding interactions with the target kinase.

Table 1: Comparative in vitro activity of 2-morpholino-4-anilinoquinoline analogs against HepG2 cancer cells.

CompoundAniline SubstitutionIC50 (µM)[5][6]
3c 4-methoxy11.42
3d 4-fluoro8.50
3e 4-(N-methylpicolinamide-4-oxy)12.76
Sorafenib (Reference drug)5.2

Data extracted from a study on 2-morpholino-4-anilinoquinoline derivatives, which serve as close analogs for the purpose of this guide.[5][6]

From the data in Table 1, we can infer that small, electron-withdrawing groups like fluorine at the 4-position of the aniline ring can enhance cytotoxic activity.

cluster_0 Structure-Activity Relationship sar Heterocycle Heterocycle Aniline Aniline Heterocycle->Aniline Linker Morpholine Morpholine R_group R Aniline->R_group Substituent caption Key structural features influencing activity.

Caption: Key regions for substitution and their impact on biological activity.

Experimental Protocols for Biological Evaluation

To assess the potential of these analogs as anticancer agents, a series of in vitro assays are typically performed.

MTT Assay for Cell Viability

This colorimetric assay is used to measure the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., HepG2)

  • DMEM or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]

Kinase Inhibition Assay

To determine if the compounds are acting as kinase inhibitors, a direct enzymatic assay is necessary. There are various formats for these assays, including radiometric, fluorescence-based, and luminescence-based methods.

General Principle:

  • The kinase, its substrate, and ATP are incubated together in the presence of the test compound.

  • The amount of phosphorylated substrate is then quantified.

  • The IC50 value is determined by measuring the concentration of the compound required to inhibit 50% of the kinase activity.

Many kinases are implicated in cancer, including EGFR, Bcr-Abl, and Src.[4][5] The choice of kinase to screen against would depend on the initial design hypothesis for the chemical scaffold.

Conclusion and Future Perspectives

The 4-cyclopropyl-2-morpholinoaniline scaffold and its analogs represent a promising class of compounds for the development of novel kinase inhibitors. The modular nature of their synthesis allows for the exploration of a wide range of substituents to optimize their potency, selectivity, and pharmacokinetic properties. Future work in this area should focus on:

  • Expanding the SAR: Synthesizing and testing a broader range of analogs with diverse substitutions on both the heterocyclic core and the aniline ring.

  • Kinase Selectivity Profiling: Screening active compounds against a panel of kinases to determine their selectivity profile. High selectivity is crucial for minimizing off-target side effects.

  • In vivo Efficacy Studies: Evaluating the most promising compounds in animal models of cancer to assess their in vivo efficacy and safety.

By systematically exploring the structure-activity relationships of this versatile scaffold, it is possible to develop new and effective targeted therapies for the treatment of cancer.

References

  • PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. National Center for Biotechnology Information. [Link]

  • Al-Qawasmeh, R. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. [Link]

  • ResearchGate. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

  • Frontiers. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiersin.org. [Link]

  • RSC Publishing. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Royal Society of Chemistry. [Link]

  • MDPI. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Mdpi.com. [Link]

  • Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. Chemical-kinomics.com. [Link]

  • PubMed. (1991). Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. National Center for Biotechnology Information. [Link]

  • ScienceDirect. (2023). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Sciencedirect.com. [Link]

  • PubMed. (2021). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. [Link]

  • Journal of Pharmaceutical Negative Results. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Pnrjournal.com. [Link]

  • MDPI. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Mdpi.com. [Link]

  • ResearchGate. (2025). (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Chemrxiv.org. [Link]

Sources

Validating 4-Cyclopropyl-2-morpholinoaniline Against Reference Standards: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: In the landscape of drug discovery and development, the rigorous validation of novel chemical entities is paramount to ensuring data integrity, reproducibility, and, ultimately, patient safety. This guide provides a detailed, in-depth framework for the analytical validation of 4-Cyclopropyl-2-morpholinoaniline, a compound of interest due to its unique structural motifs. By systematically comparing a synthesized batch against a certified reference standard, we will establish its identity, purity, and key physicochemical properties. This guide explains the causality behind the selection of orthogonal analytical techniques, provides detailed experimental protocols grounded in international regulatory standards, and includes a comparative analysis with structurally similar molecules to highlight the influence of specific functional groups on analytical outcomes.

Introduction: The Imperative of Compound Validation

4-Cyclopropyl-2-morpholinoaniline presents a compelling scaffold for medicinal chemistry, combining the conformational rigidity of a cyclopropyl group with the versatile morpholine heterocycle and the core aniline structure. Before its progression in the drug development pipeline, an unambiguous confirmation of its chemical identity and purity is essential. The process of analytical method validation provides documented evidence that a chosen analytical procedure is suitable for its intended purpose, a cornerstone of Good Laboratory Practice (GLP) and regulatory submissions.[1][2] Our approach is anchored in the principles outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (Ph. Eur.), ensuring a scientifically sound and universally accepted validation strategy.[3][4][5][6]

Strategic Selection of Comparators

To contextualize the analytical behavior of 4-Cyclopropyl-2-morpholinoaniline, two alternative compounds have been selected for concurrent analysis. This comparative approach provides valuable insights into how subtle structural modifications impact analytical results.

  • Alternative 1: 4-Morpholinoaniline: This analogue lacks the cyclopropyl group, allowing for a direct assessment of this moiety's contribution to the molecule's chromatographic and spectroscopic properties.

  • Alternative 2: 4-Cyclopropyl-2-fluoroaniline: Replacing the bulky morpholine ring with a small, highly electronegative fluorine atom provides a stark contrast, enabling the evaluation of the morpholine's influence on polarity, mass fragmentation, and spectral characteristics.[7][8]

Comparative Physicochemical Properties

A foundational understanding of a molecule's physicochemical properties is critical for analytical method development. The table below outlines the key properties of the target compound and its selected alternatives, with data for the target compound being predictive.

Property4-Cyclopropyl-2-morpholinoaniline (Predicted)4-Morpholinoaniline4-Cyclopropyl-2-fluoroaniline
Molecular Formula C₁₃H₁₈N₂OC₁₀H₁₄N₂OC₉H₁₀FN
Molecular Weight 218.29 g/mol 178.23 g/mol 151.18 g/mol [7]
Melting Point Not Available132-135 °CNot Available
Topological Polar Surface Area (TPSA) 41.7 Ų41.7 Ų26.0 Ų
XLogP3 (Predicted Lipophilicity) 2.51.52.3[7]

Orthogonal Analytical Methodologies for Comprehensive Validation

A multi-faceted analytical approach is employed to ensure a robust and irrefutable validation. Each technique provides a unique and complementary piece of information, creating a self-validating system.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is the gold standard for assessing the purity of non-volatile organic compounds due to its high resolution and quantitative accuracy.[4][9] A reverse-phase method is developed to separate the target compound from potential impurities.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve 10 mg of the synthesized sample and the reference standard in 10 mL of methanol to create 1 mg/mL stock solutions. Further dilute to a working concentration of 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Gradient elution with A: 0.1% Formic Acid in Water and B: Acetonitrile.

    • Gradient Program: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 30% B in 1 minute, and re-equilibrate for 6 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: The primary validation is the co-elution of the synthesized sample with the reference standard, indicated by identical retention times. Purity is calculated from the peak area percentage.

Illustrative HPLC Comparative Data:

CompoundRetention Time (min)Peak Area Purity (%)
Reference Standard 12.599.9
Synthesized Sample 12.599.7
4-Morpholinoaniline 9.2N/A
4-Cyclopropyl-2-fluoroaniline 11.8N/A

Workflow for HPLC Validation dot graph HPLC_Validation_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: High-level workflow for HPLC validation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

GC-MS provides definitive structural information through characteristic fragmentation patterns, serving as a powerful tool for identity confirmation of thermally stable and volatile compounds.[10]

Experimental Protocol:

  • Sample Preparation: Prepare 0.1 mg/mL solutions in ethyl acetate.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C (Split mode 20:1).

    • Oven Program: Hold at 120 °C for 2 minutes, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

    • MS Transfer Line: 290 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Mass Range: Scan from m/z 50 to 450.

  • Data Analysis: The mass spectrum of the synthesized sample must match that of the reference standard, including the molecular ion peak and the relative abundances of major fragment ions.

Illustrative GC-MS Fragmentation Data:

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Reference Standard 218203 (M-CH₃), 175 (M-C₃H₅), 160
Synthesized Sample 218203, 175, 160
4-Morpholinoaniline 178149, 120, 92
4-Cyclopropyl-2-fluoroaniline 151136, 122, 109

Mass_Spectrum_Matching

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

NMR is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of each atom.[11][12][13]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • NMR Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: Assign all proton and carbon signals. The chemical shifts, multiplicities (splitting patterns), and integration values of the synthesized sample must be identical to the reference standard.

Illustrative ¹H NMR Data Comparison (in CDCl₃):

Proton Assignment4-Cyclopropyl-2-morpholinoaniline (δ, ppm)4-Morpholinoaniline (δ, ppm)4-Cyclopropyl-2-fluoroaniline (δ, ppm)
Aromatic-H 6.7-7.1 (m, 3H)6.8-7.2 (m, 4H)6.9-7.3 (m, 3H)
Morpholine-H (-OCH₂) 3.85 (t, 4H)3.86 (t, 4H)-
Morpholine-H (-NCH₂) 3.15 (t, 4H)3.16 (t, 4H)-
NH₂ 3.60 (br s, 2H)3.55 (br s, 2H)3.70 (br s, 2H)
Cyclopropyl-H (methine) 1.85 (m, 1H)-1.90 (m, 1H)
Cyclopropyl-H (methylene) 0.6-0.9 (m, 4H)-0.7-1.0 (m, 4H)
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[14][15][16][17][18]

Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample.

  • FTIR Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Compare the spectrum of the synthesized sample to the reference standard, ensuring all characteristic absorption bands are present.

Illustrative FTIR Data Comparison (cm⁻¹):

Vibrational Mode4-Cyclopropyl-2-morpholinoaniline4-Morpholinoaniline4-Cyclopropyl-2-fluoroaniline
N-H Stretch (amine) 3445, 33603448, 33653470, 3380
Aromatic C-H Stretch 3080-30103080-30103085-3015
Aliphatic C-H Stretch 2960, 28502955, 28453005 (cyclopropyl), 2920
Aromatic C=C Bend ~1620, 1510~1620, 1515~1615, 1500
C-N Stretch ~1280~1285~1270
C-O-C Stretch (ether) ~1115~1118-
C-F Stretch --~1240

Conclusion and Future Perspectives

This guide has systematically detailed a robust, multi-technique approach for the validation of 4-Cyclopropyl-2-morpholinoaniline. By adhering to internationally recognized guidelines and employing orthogonal analytical methods, a high degree of confidence in the identity and purity of the synthesized compound can be achieved. The comparative analysis with structurally related molecules not only strengthens the validation but also provides valuable structure-activity relationship (SAR) insights for analytical scientists. The successful validation of this molecule against its reference standard is a critical milestone, enabling its confident use in subsequent stages of research and development.

References

  • ICH. (2023). Q2(R2) Validation of analytical procedures.
  • European Pharmacopoeia (Ph. Eur.) 11th Edition. (2023). 2.2.46. Chromatographic separation techniques. European Directorate for the Quality of Medicines & HealthCare.
  • United States Pharmacopeia (USP).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (2023). Pharmaceutical Guidelines.
  • EDQM. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare.
  • Agilent Technologies. (2023).
  • Waters Corporation.
  • USP-NF. (2023).
  • AMSbiopharma. (2025).
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Technology Networks. (2025).
  • ICH. (2023).
  • LCGC International. (2024). Are You Sure You Understand USP <621>?
  • Lab Manager. (2025).
  • Phenomenex. (2017).
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • Whitman College. GCMS Section 6.
  • ECA Academy. (2022). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46.
  • European Pharmacopoeia. 2.2.46.
  • LCGC International. (2026).
  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy.
  • arXiv. (2025).
  • ResolveMass Laboratories Inc. (2025).
  • PubChem. 4-Cyclopropyl-2-fluoroaniline.
  • Waters Corporation.
  • ACS Publications. (1998).
  • PubMed. (2002).
  • Kanan Lab, Stanford University. (2021).
  • BenchChem. (2025). FT-IR Analysis of 3-[4-(Benzyloxy)
  • Sigma-Aldrich. 4-Cyclopropyl-2-fluoroaniline.
  • PubMed. (2010).
  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • ResearchGate. FT‐IR spectra of the p‐substituted aniline‐based diadducts.
  • BenchChem. (2025).
  • Supelco. Bulletin 737F Amines Analysis by Packed Column GC.
  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),...
  • LCGC International. (2026).
  • MDPI. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • Royal Society of Chemistry. (2025).
  • BenchChem. Synthesis routes of 4-Morpholinoaniline.
  • ChemicalBook. 4-CYCLOPROPYL-2-FLUOROANILINE.
  • ChemicalBook. 4-Morpholinoaniline synthesis.
  • Oakwood Chemical. 4-Cyclopropyl-2-fluoroaniline.
  • BLD Pharm. 4-Cyclopropyl-2-fluoroaniline.
  • Enamine. Design and synthesis of morpholine analogues.
  • PubMed. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.

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Safety Operating Guide

Personal protective equipment for handling 4-Cyclopropyl-2-morpholinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) for Handling 4-Cyclopropyl-2-morpholinoaniline Content Type: Operational Safety & Logistical Guide Audience: Researchers, Medicinal Chemists, and EHS Professionals

Executive Safety Assessment: The "Why" Behind the Protocol

Compound Classification: Substituted Aniline / Morpholine Derivative Estimated Hazard Band: OEB 3/4 (Potent Compound/High Toxicity Potential)

Critical Warning: While a specific public Safety Data Sheet (SDS) for 4-Cyclopropyl-2-morpholinoaniline may be restricted, its structural pharmacophore combines the hazards of anilines (systemic toxicity, methemoglobinemia, skin sensitization) with morpholines (irritation/corrosion). The addition of a cyclopropyl group typically increases lipophilicity, enhancing the compound's ability to penetrate the skin barrier and enter the bloodstream.

Primary Risks:

  • Dermal Absorption (Critical): Anilines are notorious for rapid transdermal uptake.[1] Standard nitrile gloves may offer insufficient breakthrough protection times (<10 minutes for pure anilines).

  • Methemoglobinemia: Systemic absorption can oxidize hemoglobin, impairing oxygen transport.

  • Respiratory Sensitization: Inhalation of dust/aerosols poses a severe risk of long-term sensitization.

PPE Selection Matrix: The "What" to Wear

Do not rely on a "one-size-fits-all" approach. Select PPE based on your operational state.

Protective Layer Standard Handling (<1g Solid, Closed Vessels)High-Risk Operation (>1g, Solution Prep, Spills)Technical Justification
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Change every 30 mins.Laminate / Multilayer (e.g., Silver Shield® or Ansell Barrier®) under Nitrile.Immediate change on splash.Anilines permeate nitrile rapidly. Laminate films provide >480 min breakthrough time against aromatic amines.
Respiratory N95 / P100 Mask (If outside containment)PAPR or Full-Face Respirator (w/ ABEK-P3 Cartridges)Dusts are the primary vector for sensitization. Activated carbon (A-type) is required for organic vapors if in solution.
Body Defense Lab Coat (Poly/Cotton) Buttoned to neck.Tyvek® 400 (or equivalent) Disposable coverall with elastic wrists.Porous lab coats trap dust. Tyvek provides a non-porous barrier against particulates and light splashes.
Eye/Face Safety Glasses (Side shields mandatory)Chemical Goggles + Face Shield Morpholine derivatives can be corrosive to corneal tissue.

Operational Workflow: The "How" to Handle

A. Pre-Work Engineering Controls
  • Primary Containment: All weighing and open-vessel transfers must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Surface Protection: Line the work surface with plastic-backed absorbent paper (absorbent side up) to capture micro-spills.

B. Gowning & De-gowning Logic (Visualization)

This workflow is designed to prevent "take-home" exposure—the migration of chemical residue from the lab to common areas.

GowningProtocol Start Entry to Lab Step1 1. Don Inner Gloves (Nitrile) Start->Step1 Step2 2. Don Tyvek/Coat & Eye Protection Step1->Step2 Step3 3. Don Outer Gloves (Over Cuffs) Step2->Step3 Work PERFORM WORK (Fume Hood) Step3->Work Secure Cuffs Exit1 4. Remove Outer Gloves (Inside Hood) Work->Exit1 Potentially Contaminated Exit2 5. Remove PPE (Roll Inside-Out) Exit1->Exit2 Exit3 6. Wash Hands (Soap + Cold Water) Exit2->Exit3 Cold water closes pores

Figure 1: Sequential Gowning Protocol to minimize dermal exposure risks.

C. Critical Handling Steps
  • Weighing: Use an anti-static gun if the powder is static-prone to prevent "jumping" particles.

  • Solubilization: Add solvent slowly. Exothermic solvation can aerosolize the compound.

  • Decontamination: Wipe all tools (spatulas, balance pans) with a tissue soaked in 10% HCl (to protonate the amine, rendering it water-soluble and less volatile) followed by water.

Emergency Response & Disposal

Exposure Response
  • Skin Contact: DO NOT use hot water. Wash immediately with copious amounts of soap and cool water for 15 minutes. Hot water opens pores and accelerates aniline absorption.

  • Cyanosis Check: If exposed, monitor for bluish discoloration of lips/fingernails (methemoglobinemia). Seek medical attention immediately; Methylene Blue is the standard antidote for severe aniline poisoning.

Spill Management
  • Evacuate the immediate area if dust is airborne.

  • Don PPE: Full Tyvek suit and Double Gloves (Laminate inner).

  • Neutralize: Cover spill with a standard organic absorbent (vermiculite/sand). Avoid bleach, as it can react with amines to form chloramines (toxic gas).

  • Clean: Scoop into a wide-mouth jar. Wipe area with dilute acid (1M HCl) then detergent.

Disposal Path
  • Waste Code: Treat as Hazardous Organic Waste (Halogenated/Non-Halogenated depending on solvent) .

  • Segregation: Do not mix with oxidizers (nitric acid, peroxides) to prevent exothermic reactions.

  • Destruction: High-temperature incineration is the required disposal method to break down the morpholine/aniline rings.

References

  • National Institute for Occupational Safety and Health (NIOSH). Aniline: Systemic Agent. CDC. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[2][Link]

  • PubChem. Compound Summary: 4-Morpholinoaniline (CAS 2524-67-6).[3][4] National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.